molecular formula C4H11NO B12401895 1-Amino-2-methylpropan-2-ol-d6

1-Amino-2-methylpropan-2-ol-d6

Cat. No.: B12401895
M. Wt: 95.17 g/mol
InChI Key: LXQMHOKEXZETKB-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-methylpropan-2-ol-d6 is a useful research compound. Its molecular formula is C4H11NO and its molecular weight is 95.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11NO

Molecular Weight

95.17 g/mol

IUPAC Name

2-(aminomethyl)-1,1,1,3,3,3-hexadeuteriopropan-2-ol

InChI

InChI=1S/C4H11NO/c1-4(2,6)3-5/h6H,3,5H2,1-2H3/i1D3,2D3

InChI Key

LXQMHOKEXZETKB-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CN)(C([2H])([2H])[2H])O

Canonical SMILES

CC(C)(CN)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Amino-2-methylpropan-2-ol-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Amino-2-methylpropan-2-ol-d6, a deuterated analogue of 1-Amino-2-methylpropan-2-ol. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly as an internal standard in pharmacokinetic and metabolic studies. This document details a proposed synthesis route, purification protocols, and relevant analytical data.

Introduction

1-Amino-2-methylpropan-2-ol, also known as 2-amino-2-methyl-1-propanol, is a versatile building block in organic synthesis, finding applications in the preparation of pharmaceuticals and other fine chemicals.[1] The deuterated form, this compound, in which the six hydrogen atoms of the two methyl groups are replaced with deuterium, is particularly useful for quantitative analysis in drug metabolism and pharmacokinetic (DMPK) studies. The stable isotope labeling allows for its differentiation from the endogenous or unlabeled analogue by mass spectrometry, making it an ideal internal standard.[2]

Chemical Structure:

  • 1-Amino-2-methylpropan-2-ol: C4H11NO

  • This compound: C4H5D6NO[2]

Synthesis of this compound

A plausible and efficient synthesis of this compound involves a two-step process starting from commercially available acetone-d6. This method is analogous to the synthesis of the non-deuterated compound from acetone. The overall synthesis pathway is depicted below.

G Acetone-d6 Acetone-d6 Acetone-d6_cyanohydrin Acetone-d6 cyanohydrin Acetone-d6->Acetone-d6_cyanohydrin  + NaCN, H+ This compound This compound Acetone-d6_cyanohydrin->this compound  Reduction (e.g., LiAlH4) G cluster_0 Sample Preparation cluster_1 Analysis Biological_Sample Biological Sample (e.g., plasma, urine) Spiking Spike with This compound Biological_Sample->Spiking Extraction Extraction of Analytes Spiking->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification of Analyte LC_MS->Quantification Analyte Analyte LC_MS->Analyte Internal_Standard Internal Standard (d6-labeled) LC_MS->Internal_Standard Result Accurate Concentration of Analyte Quantification->Result Ratio of Analyte to Internal Standard

References

Technical Guide: Isotopic Enrichment and Purity of 1-Amino-2-methylpropan-2-ol-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and purity of 1-Amino-2-methylpropan-2-ol-d6, a deuterated analog of the versatile organic intermediate 1-Amino-2-methylpropan-2-ol. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds as internal standards in pharmacokinetic and metabolic studies.

Introduction

1-Amino-2-methylpropan-2-ol is a bifunctional molecule featuring both an amine and a hydroxyl group, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The deuterated form, this compound, serves as an ideal internal standard for quantitative bioanalysis using mass spectrometry.[2][3] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, allowing for accurate quantification in complex biological matrices.[3]

While the "d6" designation suggests the presence of six deuterium atoms, the precise labeling pattern can vary. A common commercially available analog is 2-Amino-2-methyl-1-propanol-d11, with the deuteration pattern (CD₃)₂C(ND₂)CD₂OD. For the purpose of this guide, we will consider data for highly deuterated analogs of 1-Amino-2-methylpropan-2-ol.

Isotopic Enrichment and Chemical Purity

The utility of a deuterated internal standard is critically dependent on its isotopic enrichment and chemical purity. High isotopic enrichment minimizes signal overlap with the non-labeled analyte, while high chemical purity ensures that impurities do not interfere with the analysis. The following tables summarize publicly available data for deuterated 1-Amino-2-methylpropan-2-ol.

Table 1: Quantitative Data for Deuterated 1-Amino-2-methylpropan-2-ol Analogs

SupplierProduct NameCAS NumberMolecular FormulaIsotopic PurityChemical Purity
Santa Cruz Biotechnology2-Amino-2-methylpropanol-d651805-95-9C₄H₅D₆NO99%98%
Sigma-Aldrich2-Amino-2-methyl-1-propanol-d111173021-93-6(CD₃)₂C(ND₂)CD₂OD97 atom % D98% (CP)

Experimental Protocols

Synthesis of Deuterated 1-Amino-2-methylpropan-2-ol

The synthesis of the non-deuterated 1-Amino-2-methylpropan-2-ol typically involves the reduction of acetone cyanohydrin.[3] A plausible synthetic route for a highly deuterated version, such as the d11 analog, would involve the use of deuterated starting materials.

Conceptual Synthesis Workflow:

Acetone_d6 Acetone-d6 Acetone_cyanohydrin_d7 Acetone cyanohydrin-d7 Acetone_d6->Acetone_cyanohydrin_d7 Cyanohydrin formation KCN KCN / D₂O KCN->Acetone_cyanohydrin_d7 Product 1-Amino-2-methylpropan-2-ol-d11 Acetone_cyanohydrin_d7->Product Reduction LiAlD4 LiAlD₄ LiAlD4->Product cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Add_IS Add Deuterated Internal Standard Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Analyte Concentration Ratio_Calculation->Concentration_Determination Result Pharmacokinetic Profile Concentration_Determination->Result

References

An In-depth Technical Guide to the Physical Characteristics of 1-Amino-2-methylpropan-2-ol-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the known physical and chemical properties of 1-Amino-2-methylpropan-2-ol-d6, a deuterated isotopologue of 1-Amino-2-methylpropan-2-ol. This compound is valuable in research, particularly in pharmacokinetic and metabolic studies, where the deuterium labeling allows for tracing and quantification.[1] Due to the limited availability of specific experimental data for the deuterated compound, this guide also includes data for the non-deuterated analogue for comparative purposes.

Physical and Chemical Properties

The following table summarizes the key physical and chemical data for this compound and its non-deuterated counterpart. Deuteration typically results in a slight increase in molecular weight but has a minimal effect on bulk physical properties such as boiling and melting points.

PropertyThis compound1-Amino-2-methylpropan-2-ol (for comparison)
CAS Number 51805-95-9[2]2854-16-2[3]
Molecular Formula C₄H₅D₆NO[2]C₄H₁₁NO[3]
Molecular Weight 95.17 g/mol [1]89.14 g/mol [3][4]
Appearance Yellow-Orange Liquid[2]Liquid
Boiling Point No data available151 °C[5][6]
Melting Point No data available8.72 °C (estimate)[6]
Density No data available0.957 g/mL at 25 °C
Refractive Index No data availablen20/D 1.448
Solubility No quantitative data availableNo quantitative data available
Storage Temperature Refrigerator[2]2-8°C
Stability and Handling

This compound is considered stable. It is a combustible compound and is incompatible with strong oxidizing agents.[2] For safe handling and to maintain its integrity, it should be stored in a refrigerator.[2]

Experimental Protocols

Synthesis of 1-Amino-2-methylpropan-2-ol

A common laboratory-scale synthesis provides insight into the production of this class of compounds. The general procedure involves the reduction of acetone cyanohydrin using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent.[5][7]

Procedure:

  • A suspension of lithium aluminum hydride in tetrahydrofuran (THF) is prepared in a reaction vessel and cooled to 0 °C.[5]

  • A solution of acetone cyanohydrin in THF is added dropwise to the cooled suspension over a controlled period.[5]

  • Following the addition, the reaction mixture is heated to reflux for several hours to ensure the complete reduction of the nitrile group.[5]

  • After the reaction is complete, the mixture is cooled again to 0 °C, and the reaction is carefully quenched using sodium sulfate decahydrate and potassium fluoride.[5]

  • The resulting mixture is stirred and then filtered through a pad of diatomaceous earth to remove inorganic salts.[5]

  • The filtrate is concentrated under vacuum to yield the final product, 1-amino-2-methyl-2-propanol, as an oily substance.[5]

The synthesis of the d6 isotopologue would follow a similar pathway, utilizing a deuterated starting material.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of the non-deuterated analogue, 1-Amino-2-methylpropan-2-ol.

G start Starting Materials: - Acetone Cyanohydrin - Lithium Aluminum Hydride (LiAlH₄) - Tetrahydrofuran (THF) step1 Step 1: Reaction Setup LiAlH₄ suspended in THF and cooled to 0 °C. start->step1 step2 Step 2: Reduction Acetone cyanohydrin in THF added dropwise. Mixture is refluxed for 4 hours. step1->step2 Process step3 Step 3: Quenching Reaction cooled to 0 °C. Quenched with Sodium Sulfate Decahydrate and Potassium Fluoride. step2->step3 step4 Step 4: Filtration Mixture stirred and filtered through diatomaceous earth to remove solids. step3->step4 step5 Step 5: Isolation Filtrate concentrated in vacuum. step4->step5 end_product Final Product: 1-Amino-2-methylpropan-2-ol step5->end_product

Caption: Synthesis workflow for 1-Amino-2-methylpropan-2-ol.

References

Navigating the Stability and Storage of 1-Amino-2-methylpropan-2-ol-d6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability and recommended storage conditions for 1-Amino-2-methylpropan-2-ol-d6. Given the limited availability of specific long-term stability data for this deuterated compound, this guide synthesizes information from its non-deuterated analogue, 2-Amino-2-methyl-1-propanol (AMP), general principles of handling deuterated compounds, and established stability testing methodologies. The inclusion of deuterium at the two methyl groups is anticipated to enhance the metabolic stability of the molecule due to the kinetic isotope effect, where the greater strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond can slow down metabolic degradation processes involving the cleavage of these bonds.

Recommended Storage and Handling

For optimal stability, this compound should be stored in a well-sealed container, protected from light and moisture. While some suppliers recommend ambient room temperature, for long-term storage, a controlled environment at 2-8°C is advisable to minimize the risk of degradation. As with many amines, this compound can be hygroscopic and may absorb carbon dioxide from the atmosphere, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for pristine samples. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Long-Term Stability Profile

Direct, long-term stability studies on this compound are not extensively available in public literature. However, the stability can be inferred from forced degradation studies on its non-deuterated counterpart, AMP, and the known impact of deuteration. The primary degradation pathways for AMP involve oxidation and thermal stress. The deuteration at the methyl groups in this compound is expected to reduce the rate of degradation pathways that involve hydrogen abstraction from these methyl groups.

Quantitative Data on Degradation of 2-Amino-2-methyl-1-propanol (AMP)

The following table summarizes the known degradation products of non-deuterated AMP under various stress conditions. This data serves as a crucial reference for understanding the potential, albeit likely slower, degradation of the d6 analogue.

Stress ConditionMajor Degradation ProductsMinor Degradation Products
Oxidative (Photo-oxidation with OH radicals) 2-Amino-2-methylpropanalPropan-2-imine, 2-Iminopropanol, Acetamide, Formaldehyde, 2-Methyl-2-(nitroamino)-1-propanol
Oxidative (High temperature and pressure) Ammonia, 4,4-Dimethyl-2-oxazolidinone2,4-Lutidine, Formic acid
Thermal 4,4-Dimethyl-2-oxazolidinone, 2-[(2-Amino-2-methylpropyl)amino]-2-methyl-1-propanolα,α-Dimethyl-1-piperazineethanamine, Acetone, Ammonia

Inferred Degradation Pathways

The degradation of this compound is expected to follow similar oxidative and thermal pathways as its non-deuterated analogue. The following diagrams illustrate these potential degradation routes.

Oxidative Degradation Pathway This compound This compound Oxidative Stress Oxidative Stress Radical Intermediates Radical Intermediates Oxidative Stress->Radical Intermediates [O] 2-Amino-2-methylpropanal-d6 2-Amino-2-methylpropanal-d6 Radical Intermediates->2-Amino-2-methylpropanal-d6 Major Other Products (d6) Propan-2-imine-d6, 2-Iminopropanol-d6, Acetamide, Formaldehyde Radical Intermediates->Other Products (d6) Minor 4,4-Dimethyl-2-oxazolidinone-d6 4,4-Dimethyl-2-oxazolidinone-d6 Radical Intermediates->4,4-Dimethyl-2-oxazolidinone-d6 High Temp Thermal Degradation Pathway This compound This compound Thermal Stress Thermal Stress 4,4-Dimethyl-2-oxazolidinone-d6 4,4-Dimethyl-2-oxazolidinone-d6 Thermal Stress->4,4-Dimethyl-2-oxazolidinone-d6 Heat Dimerization Products (d12) 2-[(2-Amino-2-methylpropyl-d6)amino] -2-methyl-1-propanol-d6 Thermal Stress->Dimerization Products (d12) Heat Other Products Acetone, Ammonia 4,4-Dimethyl-2-oxazolidinone-d6->Other Products Further Decomposition Stability Study Workflow cluster_Stress Stress Conditions Hydrolytic Hydrolytic (Acidic, Basic, Neutral) Time Point Sampling Time Point Sampling Hydrolytic->Time Point Sampling Oxidative Oxidative (e.g., H2O2) Oxidative->Time Point Sampling Thermal Thermal (e.g., 60°C) Thermal->Time Point Sampling Photolytic Photolytic (UV/Vis light) Photolytic->Time Point Sampling Sample Preparation Sample Preparation Sample Preparation->Hydrolytic Sample Preparation->Oxidative Sample Preparation->Thermal Sample Preparation->Photolytic Analytical Testing Analytical Testing Time Point Sampling->Analytical Testing Data Analysis Data Analysis Analytical Testing->Data Analysis Stability Report Stability Report Data Analysis->Stability Report

1-Amino-2-methylpropan-2-ol-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Amino-2-methylpropan-2-ol-d6, a deuterated analog of 1-Amino-2-methylpropan-2-ol. This isotopically labeled compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, primarily serving as an internal standard in quantitative bioanalysis by mass spectrometry.

Core Physicochemical Properties

This compound is the deuterium-labeled version of 1-Amino-2-methylpropan-2-ol, where the six hydrogen atoms on the two methyl groups are replaced with deuterium. This substitution results in a mass shift that allows for its differentiation from the unlabeled form in mass spectrometric analyses, without significantly altering its chemical properties.

PropertyThis compound1-Amino-2-methylpropan-2-ol (Unlabeled)
CAS Number 1953176-77-62854-16-2[1]
Molecular Formula C4H5D6NOC4H11NO[1]
Molecular Weight 95.17 g/mol [2]89.14 g/mol [1]
Synonyms 1,1-Dimethylethanolamine-d6, 2-Amino-α,α-dimethylethanol-d6, 2-Hydroxy-2-methyl-1-propylamine-d61,1-Dimethylethanolamine, 2-Amino-α,α-dimethylethanol, 2-Hydroxy-2-methyl-1-propylamine

Synthesis and Spectroscopic Data

While specific proprietary synthesis protocols may vary, a common and logical approach to synthesizing this compound involves a two-step process starting from commercially available deuterated acetone (acetone-d6).

Experimental Protocol: Synthesis of this compound (Representative)

Step 1: Synthesis of Acetone-d6 Cyanohydrin

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of sodium cyanide (NaCN) in water is prepared and cooled to 10-15°C in an ice bath.

  • Acetone-d6 is added to the stirred NaCN solution.

  • Sulfuric acid (40%) is added dropwise via the dropping funnel, maintaining the temperature between 10°C and 20°C.

  • After the addition is complete, the mixture is stirred for an additional 15-30 minutes.

  • The organic layer, containing acetone-d6 cyanohydrin, is separated. The aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude acetone-d6 cyanohydrin.

Step 2: Reduction to this compound

  • A suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) is prepared in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C.

  • The crude acetone-d6 cyanohydrin, dissolved in anhydrous THF, is added dropwise to the LiAlH4 suspension, maintaining the temperature at 0°C.

  • After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction of the nitrile group.

  • The reaction is carefully quenched by the sequential slow addition of water and a sodium hydroxide solution at 0°C.

  • The resulting salts are filtered off, and the filter cake is washed with THF.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation.

G acetone_d6 Acetone-d6 cyanohydrin Acetone-d6 Cyanohydrin acetone_d6->cyanohydrin Step 1 NaCN NaCN, H2SO4 final_product This compound cyanohydrin->final_product Step 2 LiAlH4 LiAlH4, THF

Caption: Proposed synthesis pathway for this compound.

Predicted Spectroscopic Data

The following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, based on the known data for its unlabeled counterpart and the principles of isotopic labeling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR ~2.60sCH₂ (Methylene protons)
--CD₃ (Methyl protons) - Signal absent due to deuteration
¹³C NMR ~70sC-O (Carbon bearing the hydroxyl group)
~50sC-N (Carbon bearing the amino group)
~25mCD₃ (Methyl carbons) - Signal is a multiplet due to C-D coupling and has reduced intensity

Note: The signals for the OH and NH₂ protons in ¹H NMR can be broad and their chemical shifts are concentration and solvent-dependent. They may also exchange with D₂O.

Table 2: Predicted Mass Spectrometry Fragmentation

m/z (Mass-to-Charge Ratio)Proposed FragmentNotes
95[C₄H₅D₆NO]⁺Molecular ion (M⁺)
78[M - NH₃]⁺Loss of ammonia
64[M - CH₂NH₂]⁺Alpha-cleavage, loss of the aminomethyl radical
48[CD₃]₂C=OH⁺Alpha-cleavage product

Application in Bioanalysis

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of an analyte in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Its purpose is to account for variability during sample preparation and analysis, thereby improving the accuracy and precision of the measurement.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS (Representative)

This protocol describes a general workflow for the quantification of a hypothetical analyte in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples, calibration standards, and quality control samples.

  • To 50 µL of each sample in a microcentrifuge tube, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing this compound at a fixed concentration (e.g., 100 ng/mL).

  • Vortex each tube for 30 seconds to mix and precipitate proteins.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: A specific precursor-to-product ion transition for the analyte of interest.

      • Internal Standard (this compound): e.g., m/z 96.2 → 78.2 (corresponding to [M+H]⁺ → [M+H - NH₃]⁺). Note: The exact m/z values may vary slightly based on instrument calibration.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for both the analyte and the internal standard.

3. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard in each sample.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

G start Plasma Sample add_is Add IS (this compound) in Acetonitrile start->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (Peak Area Ratio) lcms->data_analysis result Analyte Concentration data_analysis->result

Caption: Workflow for bioanalysis using an internal standard.

References

An In-depth Technical Guide on the Theoretical vs. Experimental Mass of 1-Amino-2-methylpropan-2-ol-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical and experimental mass of the deuterated compound 1-Amino-2-methylpropan-2-ol-d6. This information is critical for its application as an internal standard in quantitative mass spectrometry-based assays, a common practice in drug metabolism and pharmacokinetic studies.

Data Presentation: Comparison of Theoretical and Experimental Mass

A precise understanding of the mass of this compound is fundamental for its use in mass spectrometry. The following table summarizes the calculated theoretical mass and the anticipated experimental mass.

ParameterValueSource/Method
Chemical Formula C₄H₅D₆NO-
Theoretical Monoisotopic Mass 95.1218 g/mol Calculated
Theoretical Average Mass 95.165 g/mol Calculated
Molecular Weight (from supplier) 95.17 g/mol Commercial Data[1]
Expected Experimental Mass (as [M+H]⁺) 96.1291 m/zTheoretical
Experimental Mass Not publicly available in reviewed literature-

Theoretical Mass Calculation

The theoretical mass of this compound (C₄H₅D₆NO) is calculated by summing the masses of its constituent isotopes.

Monoisotopic Mass Calculation:

The monoisotopic mass is calculated using the mass of the most abundant isotope of each element:

  • Carbon (¹²C): 4 x 12.000000 = 48.000000

  • Hydrogen (¹H): 5 x 1.007825 = 5.039125

  • Deuterium (²H): 6 x 2.014102 = 12.084612

  • Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074

  • Oxygen (¹⁶O): 1 x 15.994915 = 15.994915

Total Monoisotopic Mass = 95.121726 g/mol

Average Mass Calculation:

The average mass is calculated using the weighted average of the natural abundances of all stable isotopes of each element:

  • Carbon: 4 x 12.011 = 48.044

  • Hydrogen: 5 x 1.008 = 5.040

  • Deuterium: 6 x 2.014 = 12.084

  • Nitrogen: 1 x 14.007 = 14.007

  • Oxygen: 1 x 15.999 = 15.999

Total Average Mass = 95.174 g/mol

The commercially provided molecular weight of 95.17 g/mol aligns with the calculated average mass.[1]

Experimental Protocols: Mass Determination by Mass Spectrometry

The experimental mass of this compound is typically determined using mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC-MS/MS). As this compound is primarily used as an internal standard, the following protocol outlines a general workflow for its use in a quantitative analysis.

Objective: To accurately quantify a target analyte in a complex matrix (e.g., plasma, urine) using this compound as an internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Electrospray Ionization (ESI) source.

Materials:

  • Analytical standard of the target analyte.

  • This compound (internal standard).

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water).

  • LC-MS grade formic acid or other modifiers.

  • Biological matrix (e.g., plasma).

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of this compound in the same solvent at a known concentration (e.g., 1 mg/mL).

  • Preparation of Calibration Standards and Quality Controls:

    • Serially dilute the analyte stock solution to prepare a series of calibration standards at different concentrations.

    • Spike a known amount of the internal standard stock solution into each calibration standard to achieve a constant concentration.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the biological matrix.

  • Sample Preparation:

    • Thaw biological samples (if frozen).

    • Aliquot a specific volume of the sample (e.g., 100 µL).

    • Add a fixed volume of the internal standard working solution to each sample.

    • Perform protein precipitation by adding a solvent like acetonitrile or methanol.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Set up the LC method with an appropriate column and mobile phase gradient to achieve chromatographic separation of the analyte and internal standard.

    • Optimize the mass spectrometer parameters (e.g., ionization voltage, gas flows, collision energy) for both the analyte and the internal standard. This is typically done by infusing the individual standard solutions.

    • Develop a multiple reaction monitoring (MRM) method by selecting specific precursor-to-product ion transitions for both the analyte and the internal standard.

      • For this compound, the precursor ion would be the protonated molecule [M+H]⁺ (m/z 96.13). The product ions would be determined by fragmentation experiments.

    • Inject the prepared samples, calibration standards, and QC samples onto the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard for each injection.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Logical Relationship: Role as an Internal Standard

Logical Relationship: Role of this compound as an Internal Standard Analyte Target Analyte Sample_Prep Sample Preparation (e.g., Protein Precipitation) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep Matrix Biological Matrix (e.g., Plasma) Matrix->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data Data Acquisition (Peak Areas) LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Quant Quantification Ratio->Quant

Caption: Role of this compound as an internal standard in a typical bioanalytical workflow.

Experimental Workflow: Quantitative Analysis using a Deuterated Internal Standard

Experimental Workflow: Quantitative Analysis using a Deuterated Internal Standard cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Quantification Stock_Analyte Analyte Stock Solution Cal_Stds Calibration Standards Stock_Analyte->Cal_Stds Stock_IS d6-Internal Standard Stock Solution Spike_IS Spike Internal Standard Stock_IS->Spike_IS Cal_Stds->Spike_IS QC_Samples QC Samples QC_Samples->Spike_IS Bio_Samples Biological Samples Bio_Samples->Spike_IS Extraction Extraction/ Cleanup Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Concentration_Calc Calculate Analyte Concentration Peak_Integration->Concentration_Calc Calibration_Curve->Concentration_Calc

Caption: Step-by-step workflow for the quantitative analysis of a target analyte using a deuterated internal standard.

References

Methodological & Application

Application Note: High-Throughput Analysis of a Model Analyte Using 1-Amino-2-methylpropan-2-ol-d6 as an Internal Standard by LC-MS/MS in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note presents a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a model analyte, 2-Amino-2-methyl-1-propanol, in human plasma. The method utilizes its stable isotope-labeled counterpart, 1-Amino-2-methylpropan-2-ol-d6, as an internal standard (IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic and toxicokinetic studies. The method has been developed and validated with respect to linearity, precision, accuracy, and recovery.

Introduction

In drug discovery and development, the accurate quantification of drug candidates and their metabolites in biological matrices is crucial for evaluating their pharmacokinetic properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard is a key component of a robust LC-MS/MS method, as it effectively compensates for variability in sample preparation, chromatography, and ionization.[1]

This compound is the deuterium-labeled form of 2-Amino-2-methyl-1-propanol. Stable heavy isotopes are incorporated into drug molecules primarily as tracers for quantitation during the drug development process.[2] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of 2-Amino-2-methyl-1-propanol in human plasma.

Experimental

Materials and Reagents
  • 2-Amino-2-methyl-1-propanol (Analyte)

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Formic acid (FA)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Amino-2-methyl-1-propanol in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma.

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Caption: A schematic of the protein precipitation workflow for plasma sample preparation.

LC-MS/MS Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min

Table 2: MS/MS Parameters

ParameterValue
Ionization Mode ESI Positive
Ion Source Temperature 500 °C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium
MRM Transitions See Table 3

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
2-Amino-2-methyl-1-propanol90.158.115025
This compound96.162.115025

Results and Discussion

Method Validation

The bioanalytical method was validated according to industry guidelines, assessing linearity, precision, accuracy, and recovery.

Table 4: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Weighting
2-Amino-2-methyl-1-propanol1 - 1000> 0.9951/x²

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
LQC36.298.77.5101.2
MQC1004.5101.55.899.8
HQC8003.897.94.998.5

Table 6: Recovery

QC LevelConcentration (ng/mL)Analyte Recovery (%)IS Recovery (%)
LQC392.595.1
MQC10095.896.3
HQC80094.195.8

The results demonstrate that the method is linear, precise, accurate, and provides consistent recovery over the calibration range.

Signaling Pathways and Logical Relationships

Caption: The logical relationship of using an internal standard for quantitative analysis.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of 2-Amino-2-methyl-1-propanol in human plasma using this compound as an internal standard. The protein precipitation sample preparation method is straightforward and amenable to high-throughput analysis. The method validation results demonstrate that it is a reliable and accurate method for bioanalytical applications in a drug development setting.

References

Application Notes and Protocols for 1-Amino-2-methylpropan-2-ol-d6 in Pharmacokinetic and Toxicokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-methylpropan-2-ol-d6 is the deuterated form of 2-amino-2-methyl-1-propanol (AMP), a compound utilized in various industrial and consumer products. In the realm of pharmacokinetic (PK) and toxicokinetic (TK) studies, stable isotope-labeled compounds like this compound are indispensable, primarily serving as internal standards (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability and enhancing the accuracy and precision of the results.[2][3]

This document provides detailed application notes on the pharmacokinetic profile of the non-deuterated AMP and protocols for its quantification in biological matrices, highlighting the critical role of this compound as an internal standard.

Pharmacokinetics of 2-Amino-2-methyl-1-propanol (AMP)

A study in male Fischer 344 rats investigated the absorption, distribution, metabolism, and excretion (ADME) of 14C-labeled AMP following oral and dermal administration.[4][5]

Key Findings:
  • Absorption: Following a single oral dose of 18 mg/kg, AMP was rapidly absorbed.[4][5] Dermal absorption was significantly lower and slower, with a total absorption of 42% of the applied dose.[4][5]

  • Distribution: The volume of distribution was not explicitly stated, but the compound was distributed into tissues, with 3-4% of the oral dose remaining in tissues after 168 hours.[4]

  • Metabolism: No metabolites of AMP were detected in the blood or excreta of the rats, suggesting that it is not significantly metabolized in this species.[4][5]

  • Elimination: The primary route of elimination for orally administered AMP was via the urine, accounting for 87-93% of the dose, with the majority (72-77%) excreted within the first 48 hours.[4] Elimination from the blood was biphasic, with a rapid initial phase and a slower terminal phase.[4][5]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of 2-Amino-2-methyl-1-propanol in male Fischer 344 rats following a single 18 mg/kg dose.

Table 1: Pharmacokinetic Parameters of 2-Amino-2-methyl-1-propanol (Oral Administration)

ParameterPlasmaRed Blood Cells (RBC)
Cmax (Time) Not Reported (Tmax = 0.3 h)[5]Not Reported (Tmax = 0.3 h)[5]
t1/2 α (h) ~1[4][5]Not Reported
t1/2 β (h) 41 ± 4[4][5]69 ± 34[4][5]
AUC0→∞ ~8-fold higher than dermal[5]Not Reported

Table 2: Pharmacokinetic Parameters of 2-Amino-2-methyl-1-propanol (Dermal Administration)

ParameterPlasmaRed Blood Cells (RBC)
Cmax (Time) Not Reported (Tmax = 8.5 ± 4.7 h)[5]Not Reported (Tmax = 4.0 ± 2.8 h)[5]
t1/2 α (h) 9 ± 6[5]2 ± 1[5]
t1/2 β (h) Parallel to oral route after absorption cessation[5]Parallel to oral route after absorption cessation[5]

Table 3: Excretion Profile of 2-Amino-2-methyl-1-propanol (% of Administered Dose)

Route of ExcretionOral Administration (168 h)Dermal Administration (168 h)
Urine 87-93%[4]43%[4]
Feces 3-10%[4]~2%[4]
Tissues 3-4%[4]~6%[4]

Experimental Protocols

The following protocols describe a typical pharmacokinetic study of 2-amino-2-methyl-1-propanol in rats, employing this compound as an internal standard for bioanalysis.

Protocol 1: In-Life Phase for Pharmacokinetic Study in Rats

1. Objective: To determine the pharmacokinetic profile of 2-amino-2-methyl-1-propanol following oral administration in rats.

2. Materials:

  • Male Fischer 344 rats (n=4 per group)

  • 2-amino-2-methyl-1-propanol (test article)

  • Vehicle (e.g., water)

  • Oral gavage needles

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

3. Procedure:

  • Acclimatization: Acclimate animals for at least one week prior to the study.

  • Dosing:

    • Fast animals overnight before dosing.

    • Administer a single oral bolus dose of 18 mg/kg 2-amino-2-methyl-1-propanol in water via gavage.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours) via tail vein or other appropriate method.

    • Collect urine and feces at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours).

  • Sample Processing:

    • Process blood to obtain plasma and/or red blood cells.

    • Store all samples at -80°C until analysis.

Protocol 2: Bioanalytical Method for Quantification of 2-Amino-2-methyl-1-propanol in Plasma using LC-MS/MS

1. Objective: To quantify the concentration of 2-amino-2-methyl-1-propanol in rat plasma using a validated LC-MS/MS method with this compound as the internal standard.

2. Materials:

  • Rat plasma samples

  • 2-amino-2-methyl-1-propanol (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Water (HPLC grade)

  • Protein precipitation plates or tubes

  • LC-MS/MS system

3. Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of 2-amino-2-methyl-1-propanol and this compound in a suitable solvent (e.g., methanol).

    • Prepare calibration standards and QC samples by spiking known concentrations of 2-amino-2-methyl-1-propanol into blank rat plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing the internal standard (this compound) at a fixed concentration.

    • Vortex mix for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A suitable reverse-phase column (e.g., C18)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

      • Flow Rate: e.g., 0.4 mL/min

      • Injection Volume: e.g., 5 µL

    • Mass Spectrometry (Tandem MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • 2-amino-2-methyl-1-propanol: Monitor a specific precursor-to-product ion transition.

        • This compound: Monitor the corresponding deuterated precursor-to-product ion transition.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of 2-amino-2-methyl-1-propanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow_for_PK_Study cluster_pre_study Pre-Study cluster_in_life In-Life Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis acclimatization Animal Acclimatization dosing Oral Dosing (18 mg/kg AMP) acclimatization->dosing blood_collection Serial Blood Collection dosing->blood_collection excreta_collection Urine & Feces Collection dosing->excreta_collection plasma_prep Plasma Preparation blood_collection->plasma_prep storage Storage at -80°C excreta_collection->storage plasma_prep->storage lc_msms LC-MS/MS Analysis (with d6-IS) storage->lc_msms data_analysis PK Data Analysis lc_msms->data_analysis

Caption: Workflow for a typical pharmacokinetic study.

Bioanalytical_Sample_Processing start Plasma Sample/Standard/QC (50 µL) add_is Add Protein Precipitation Solvent with Internal Standard (150 µL ACN + d6-IS) start->add_is vortex Vortex Mix (1 minute) add_is->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis Inject into LC-MS/MS transfer->analysis

References

Application of 1-Amino-2-methylpropan-2-ol-d6 in Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug metabolism and pharmacokinetics (DMPK), accurate and precise quantification of metabolites is paramount for understanding the efficacy and safety of new chemical entities. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they effectively compensate for variability during sample preparation and analysis.[1][2][3] 1-Amino-2-methylpropan-2-ol-d6 is the deuterated analog of 1-Amino-2-methylpropan-2-ol, a metabolite that can be an important component in these studies. This document provides detailed application notes and protocols for the use of this compound in metabolite identification and quantification.

The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects, which can significantly impact the accuracy of LC-MS/MS assays.[2] The co-elution of the deuterated standard with the unlabeled analyte ensures that any ion suppression or enhancement in the mass spectrometer source affects both compounds equally, leading to a more reliable quantification.

Metabolic Fate of 1-Amino-2-methylpropan-2-ol

Studies on the metabolic fate of 2-amino-2-methyl-1-propanol in rats have indicated that the compound is rapidly absorbed and primarily eliminated unchanged in the urine.[4][5] No significant metabolites were detected in blood or excreta, suggesting that the parent compound does not undergo extensive biotransformation.[4][5] This is a critical piece of information for metabolite identification studies, as it directs the analytical focus towards the quantification of the parent compound.

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Dermal Oral or Dermal Administration Systemic_Circulation Systemic Circulation Oral_Dermal->Systemic_Circulation Liver Liver (Minimal Metabolism) Systemic_Circulation->Liver Kidney Kidney Systemic_Circulation->Kidney Liver->Systemic_Circulation Urine Urine (Unchanged) Kidney->Urine

Metabolic Pathway of 1-Amino-2-methylpropan-2-ol

Quantitative Analysis using this compound

The following is a representative protocol for the quantification of 1-Amino-2-methylpropan-2-ol in human plasma using this compound as an internal standard. This protocol is based on established methods for the analysis of small polar molecules and amino alcohols.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HILIC HILIC Separation Supernatant->HILIC MSMS Tandem Mass Spectrometry (MRM Mode) HILIC->MSMS Integrate Peak Integration MSMS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

LC-MS/MS Workflow for Metabolite Quantification
Detailed Protocol

1. Materials and Reagents

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 1-Amino-2-methylpropan-2-ol (analyte standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

2. Standard and Internal Standard Stock Solutions

  • Prepare a 1 mg/mL stock solution of 1-Amino-2-methylpropan-2-ol in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • From these stocks, prepare working solutions at appropriate concentrations for spiking calibration standards, quality control samples, and the internal standard spiking solution.

3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution. Vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 10 mM ammonium formate and 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

Since 1-Amino-2-methylpropan-2-ol is a polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique.[6][7][8][9][10]

ParameterRecommended Setting
LC System UPLC/UHPLC system
Column HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate and 0.1% Formic Acid in Water
Mobile Phase B 10 mM Ammonium Formate and 0.1% Formic Acid in 95:5 Acetonitrile:Water
Gradient 95% B to 40% B over 5 minutes, hold for 1 min, return to 95% B and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Hypothetical values, require experimental optimization1-Amino-2-methylpropan-2-ol: Q1 90.1 -> Q3 72.1this compound: Q1 96.1 -> Q3 78.1
Source Parameters Optimize for specific instrument (e.g., Capillary Voltage, Source Temperature, Gas Flows)

5. Data Analysis and Quantification

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve using a weighted (e.g., 1/x²) linear regression.

Bioanalytical Method Validation

A bioanalytical method for metabolite quantification must be validated to ensure its reliability.[11][12][13] The following table summarizes typical validation parameters and acceptance criteria based on regulatory guidelines.

Validation ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity The relationship between the instrument response and the known concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.Precision (CV) ≤ 20%, Accuracy within ±20% of the nominal value.
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal value for QC samples (except for LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Coefficient of Variation (CV) ≤ 15% for QC samples (except for LLOQ).
Recovery The extraction efficiency of the analytical process.Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and handling conditions.Analyte concentration should be within ±15% of the initial concentration under the tested conditions.

Representative Quantitative Data (Illustrative)

The following table presents illustrative data from a hypothetical method validation for 1-Amino-2-methylpropan-2-ol in human plasma.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
LLOQ1.08.5105.211.2102.8
Low3.06.298.78.999.5
Mid50.04.1101.56.5100.8
High400.03.597.95.898.3

Conclusion

This compound is an essential tool for the accurate and precise quantification of its non-deuterated metabolite counterpart in biological matrices. The use of a stable isotope-labeled internal standard in conjunction with a validated LC-MS/MS method, such as the HILIC-based protocol described herein, provides reliable data for pharmacokinetic and metabolic studies. The finding that 1-Amino-2-methylpropan-2-ol is primarily excreted unchanged simplifies the analytical approach, allowing researchers to focus on the robust quantification of the parent compound.

References

Application Note: Therapeutic Drug Monitoring Using 1-Amino-2-methylpropan-2-ol-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Therapeutic Drug Monitoring (TDM) is a critical practice in clinical chemistry and pharmacology for optimizing patient outcomes by maintaining plasma or blood drug concentrations within a target therapeutic range.[1][2][3] This is particularly important for drugs with a narrow therapeutic index, where under-dosing can lead to therapeutic failure and over-dosing can cause significant toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, specificity, and ability to multiplex the analysis of several compounds in a single run.

A crucial component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte. However, in the absence of a commercially available SIL-analog, a deuterated molecule with similar physicochemical properties that does not interfere with the endogenous sample matrix can be employed. This application note describes a detailed protocol for the therapeutic drug monitoring of a hypothetical drug, "Drug X," using 1-Amino-2-methylpropan-2-ol-d6 as an internal standard. This compound is the deuterated form of 1-Amino-2-methylpropan-2-ol.[4]

Principle of the Method

This method employs a protein precipitation-based sample preparation followed by LC-MS/MS analysis for the quantification of "Drug X" in human plasma. This compound is added to all samples, calibrators, and quality controls at a constant concentration. The ratio of the peak area of the analyte ("Drug X") to the peak area of the internal standard (this compound) is used to construct a calibration curve and quantify the concentration of "Drug X" in unknown samples. This ratiometric measurement corrects for potential variations in sample extraction recovery and matrix effects during ionization.

Materials and Reagents

  • Analytes and Internal Standard:

    • Drug X (analytical standard)

    • This compound (Internal Standard)

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Drug-free human plasma

Experimental Protocols

Preparation of Stock Solutions, Calibrators, and Quality Controls

Stock Solutions (1 mg/mL):

  • Prepare a 1 mg/mL stock solution of Drug X in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

Working Solutions:

  • Prepare intermediate working solutions of Drug X by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create a series of calibrator and quality control (QC) spiking solutions.

  • Prepare an internal standard working solution by diluting the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Calibrators and Quality Controls:

  • Prepare calibrators and QCs by spiking the appropriate working solutions of Drug X into drug-free human plasma to achieve the desired concentrations. A typical calibration curve might include concentrations of 1, 2, 5, 10, 20, 50, and 100 ng/mL. QC samples are typically prepared at low, medium, and high concentrations (e.g., 3, 30, and 80 ng/mL).

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each calibrator, QC, and patient sample.

  • To 50 µL of plasma in each tube, add 150 µL of the internal standard working solution (100 ng/mL this compound in methanol).

  • Vortex each tube for 10 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters and should be optimized for the specific instrumentation used.

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Drug X: [M+H]⁺ > fragment ion (to be determined)
This compound: 96.2 > 78.2 (hypothetical)
Ion Source Temp. 500°C
IonSpray Voltage 5500 V

Data Presentation

Method Validation Summary

The following tables represent expected performance characteristics for a validated LC-MS/MS method for TDM.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Drug X1 - 100> 0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
LLOQ1< 15%< 15%85 - 115%
Low QC3< 10%< 10%90 - 110%
Mid QC30< 10%< 10%90 - 110%
High QC80< 10%< 10%90 - 110%

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Drug X> 85%90 - 110%

Visualizations

Experimental Workflow

TDM_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Patient Plasma (50 µL) add_is Add Internal Standard (this compound) sample->add_is vortex Vortex (Protein Precipitation) add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq quant Quantification (Peak Area Ratio) data_acq->quant report Generate Report quant->report

Caption: TDM Experimental Workflow.

Logical Relationship of Internal Standard Correction

IS_Correction cluster_measurement Raw Measurement cluster_variability Sources of Variability analyte_peak Analyte Peak Area (Drug X) ratio Calculate Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak Internal Standard Peak Area (this compound) is_peak->ratio extraction_loss Extraction Loss extraction_loss->analyte_peak extraction_loss->is_peak matrix_effect Matrix Effects (Ion Suppression/Enhancement) matrix_effect->analyte_peak matrix_effect->is_peak final_conc Calculate Final Concentration (from Calibration Curve) ratio->final_conc

Caption: Internal Standard Correction Logic.

Conclusion

References

Application Notes and Protocols: Utilization of 1-Amino-2-methylpropan-2-ol-d6 for Impurity Profiling in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products. Regulatory bodies such as the International Conference on Harmonisation (ICH) mandate the identification and quantification of impurities above certain thresholds.[1][2][3][4] The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for accurate quantification of analytes in complex matrices.[5] Deuterated compounds, such as 1-Amino-2-methylpropan-2-ol-d6, are ideal internal standards as they exhibit nearly identical physicochemical properties to the analyte of interest, but are distinguishable by their mass-to-charge ratio (m/z).[5]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the impurity profiling of a hypothetical Active Pharmaceutical Ingredient (API), "Propanololamine," where 1-Amino-2-methylpropan-2-ol is a potential starting material, intermediate, or degradation product.

1. Rationale for Use

1-Amino-2-methylpropan-2-ol is a versatile building block in pharmaceutical synthesis.[3][6][7] Its presence as an impurity can indicate incomplete reaction or degradation of the final API. Due to its polar and non-chromophoric nature, its detection and quantification can be challenging with conventional HPLC-UV methods. The use of this compound as an internal standard in an LC-MS/MS method allows for accurate and sensitive quantification by correcting for variations in sample preparation, injection volume, and matrix effects.

2. Potential Impurities Profile for "Propanololamine"

The following table outlines the hypothetical API and its potential impurities that will be targeted in the analytical method.

Compound NameStructurem/z [M+H]⁺Role
Propanololamine (API) [Hypothetical Structure]350.2Active Pharmaceutical Ingredient
Impurity A: 1-Amino-2-methylpropan-2-ol 90.1Starting Material / Degradant
Impurity B: N-acetyl-Propanololamine [Hypothetical Structure]392.2Process-Related Impurity
Impurity C: Propanololamine N-oxide [Hypothetical Structure]366.2Degradation Product
Internal Standard (IS): this compound 96.1Internal Standard

Experimental Protocols

1. Materials and Reagents

  • Propanololamine Reference Standard

  • 1-Amino-2-methylpropan-2-ol Reference Standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propanololamine, Impurity A, Impurity B, and Impurity C in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

  • Working Standard Mixture: Prepare a mixed standard solution containing Propanololamine and all impurities at a concentration of 10 µg/mL in 50:50 acetonitrile:water.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with 50:50 acetonitrile:water to a final concentration of 1 µg/mL.

3. Sample Preparation

  • Weigh 10 mg of the Propanololamine drug substance into a 10 mL volumetric flask.

  • Add 5 mL of 50:50 acetonitrile:water and sonicate for 10 minutes to dissolve.

  • Bring the volume to 10 mL with 50:50 acetonitrile:water to achieve a 1 mg/mL solution.

  • Transfer 100 µL of this solution to a 1.5 mL autosampler vial.

  • Add 800 µL of 50:50 acetonitrile:water.

  • Add 100 µL of the 1 µg/mL Internal Standard Working Solution.

  • Vortex to mix. The final concentration of the API is 100 µg/mL, and the internal standard is 100 ng/mL.

4. LC-MS/MS Method Parameters

ParameterValue
LC System UHPLC System
Column HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow 800 L/hr

5. Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Propanololamine350.2116.10.053025
Impurity A90.172.10.052015
Impurity B392.2158.10.053528
Impurity C366.2350.20.053020
IS 96.1 78.1 0.05 20 15

Data Presentation

Method Validation Summary (Hypothetical Data)

The developed LC-MS/MS method was validated according to ICH guidelines. The following tables summarize the hypothetical performance characteristics.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Impurity A0.05 - 5.00.99920.0150.05
Impurity B0.05 - 5.00.99890.0180.05
Impurity C0.05 - 5.00.99950.0120.05

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (µg/mL)Recovery (%)RSD (%) (Intra-day, n=6)RSD (%) (Inter-day, n=18)
Impurity A 0.198.52.13.5
1.0101.21.82.9
4.099.31.52.5
Impurity B 0.197.92.54.1
1.0102.12.03.3
4.0100.51.72.8
Impurity C 0.199.11.93.2
1.0100.81.62.7
4.098.81.42.4

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Weigh API Drug Substance sp2 Dissolve and Dilute sp1->sp2 sp3 Spike with IS (this compound) sp2->sp3 lc UHPLC-HILIC Separation sp3->lc Inject Sample ms Tandem MS Detection (MRM) lc->ms dp1 Integration of Chromatographic Peaks ms->dp1 Acquire Data dp2 Ratio Calculation (Analyte/IS) dp1->dp2 dp3 Quantification using Calibration Curve dp2->dp3 result result dp3->result Impurity Profile Report

Caption: Experimental workflow for impurity profiling using this compound.

chemical_relationships API Propanololamine (API) ImpB Impurity B (N-acetyl-Propanololamine) API->ImpB Process-Related ImpC Impurity C (Propanololamine N-oxide) API->ImpC Degradation ImpA Impurity A (1-Amino-2-methylpropan-2-ol) ImpA->API Synthesis Reactant

Caption: Relationship between the API and its potential impurities.

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 1-Amino-2-methylpropan-2-ol and other related impurities in a pharmaceutical drug substance. The described LC-MS/MS protocol offers high sensitivity, specificity, and accuracy, making it suitable for routine quality control and stability testing in a regulated environment. This approach ensures compliance with stringent regulatory requirements for impurity profiling.[8][9]

References

quantitative analysis of [analyte] in human plasma with 1-Amino-2-methylpropan-2-ol-d6

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quantitative Analysis of Metoprolol in Human Plasma by LC-MS/MS

This application note details a robust and sensitive method for the quantification of metoprolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Metoprolol is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases, particularly hypertension.[1] Monitoring its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. The method utilizes 1-Amino-2-methylpropan-2-ol-d6 as a deuterated internal standard (IS) to ensure accuracy and precision. The sample preparation is streamlined using a simple protein precipitation technique.[2]

Experimental Protocols

Materials and Reagents
  • Analytes: Metoprolol reference standard, this compound (Internal Standard).

  • Reagents: HPLC-grade methanol and acetonitrile, formic acid, and ammonium acetate were purchased from a reputable supplier.[1] Ultrapure water was generated using a Milli-Q system.

  • Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant was obtained from a certified vendor.[3]

Instrumentation

A high-performance liquid chromatography (HPLC) system, such as a Shimadzu or Waters system, coupled with a triple quadrupole mass spectrometer (e.g., Waters Quattro-Micro or a Thermo MS/MS system) was used for analysis.[1][4]

Chromatographic and Mass Spectrometric Conditions

The separation of metoprolol and the internal standard was achieved using a C18 or C8 analytical column.[1][5] The mass spectrometer was operated in the positive electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM).[1][3]

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC Column Kromasil C18 (5 µm, 100 x 4.6 mm) or equivalent[3]
Mobile Phase A: 5mM Ammonium Formate in water with 0.1% Formic AcidB: Acetonitrile[3]
Gradient Isocratic: 15% A and 85% B[3]
Flow Rate 0.8 mL/min[1]
Injection Volume 10 µL
Column Temperature 40°C[5]
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Capillary Voltage 4.0 kV[6]
Desolvation Temperature 330°C[6]
MRM Transitions Metoprolol: m/z 268.15 → 115.90[3]This compound (IS): Hypothetical transition, e.g., m/z 96.2 → 78.2 (based on typical fragmentation)
Collision Energy Optimized for maximum signal intensity for both analyte and IS.
Preparation of Standards and Samples
  • Stock Solutions: Individual stock solutions of metoprolol and the internal standard (1 mg/mL) were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: A series of working standard solutions for the calibration curve and quality control (QC) samples were prepared by diluting the stock solutions with a methanol/water (50:50, v/v) mixture.[7]

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 50 µL of the internal standard working solution (e.g., 100 ng/mL) to all samples except the blank.

    • Vortex the samples for 30 seconds.

    • Add 300 µL of acetonitrile (or methanol containing 0.1% formic acid) to precipitate the plasma proteins.[2]

    • Vortex vigorously for 2 minutes.

    • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

    • Transfer the clear supernatant to an autosampler vial.

    • Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 100 µL Human Plasma add_is 2. Add 50 µL Internal Standard plasma->add_is vortex1 3. Vortex add_is->vortex1 add_solvent 4. Add 300 µL Acetonitrile vortex1->add_solvent vortex2 5. Vortex Vigorously add_solvent->vortex2 centrifuge 6. Centrifuge at 13,000 rpm vortex2->centrifuge supernatant 7. Transfer Supernatant to Vial centrifuge->supernatant inject 8. Inject into LC-MS/MS supernatant->inject

Caption: Protein precipitation workflow for plasma sample preparation.

Data Presentation: Method Validation Summary

The bioanalytical method was validated according to FDA guidelines.[8] The validation assessed linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

ParameterResult
Calibration Curve Range 1.505 – 538.254 ng/mL[3]
Correlation Coefficient (r²) > 0.995[1]
LLOQ 1.505 ng/mL[3]
LLOQ Precision (%CV) < 20%
LLOQ Accuracy (%) Within 80-120%

Table 3: Intra-day and Inter-day Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
Low QC < 15%± 15%< 15%± 15%
Mid QC < 15%± 15%< 15%± 15%
High QC < 15%± 15%< 15%± 15%

Data is representative of typical acceptance criteria for bioanalytical method validation.

Table 4: Recovery and Matrix Effect

ParameterLow QC (%)Mid QC (%)High QC (%)
Analyte Recovery > 85%> 85%> 85%
Matrix Effect 85-115%85-115%85-115%

The use of a deuterated internal standard helps to normalize for and mitigate the effects of matrix interference and variability in recovery.

Overall Analytical Workflow

The entire process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and reproducibility.

G cluster_workflow End-to-End Analytical Workflow sample_receipt Sample Receipt & Thawing sample_prep Plasma Sample Preparation sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing report_gen Report Generation data_processing->report_gen

Caption: Overview of the bioanalytical process.

Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the determination of metoprolol in human plasma.[3] The use of a straightforward protein precipitation protocol allows for high-throughput analysis, making the method suitable for clinical and pharmacokinetic studies. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.[8]

References

LC-MS/MS Method for the Quantification of Metformin in Human Plasma Using 1-Amino-2-methylpropan-2-ol-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metformin is a first-line oral medication for the treatment of type 2 diabetes. Accurate and reliable quantification of Metformin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[1][2] This application note details a robust and sensitive LC-MS/MS method for the determination of Metformin in human plasma. The method utilizes a simple protein precipitation step for sample preparation and hydrophilic interaction liquid chromatography (HILIC) for the separation of the highly polar Metformin molecule.[3][4] 1-Amino-2-methylpropan-2-ol-d6, a stable isotope-labeled compound, is used as the internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variability during sample processing and analysis.[5]

Experimental

Materials and Reagents
  • Metformin hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

  • All reagents and solvents were of the highest available purity.

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Protocols

Standard and Internal Standard Stock Solution Preparation
  • Metformin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Metformin hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Store stock solutions at 2-8°C when not in use.

Calibration Curve and Quality Control Sample Preparation
  • Working Standard Solutions: Prepare serial dilutions of the Metformin stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions at concentrations ranging from 50 ng/mL to 20,000 ng/mL.

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 400 ng/mL.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the Metformin working standard solutions to achieve final concentrations for the calibration curve (e.g., 5, 10, 50, 100, 500, 1000, 2000 ng/mL).[4] Prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 1600 ng/mL) in the same manner.[4]

Sample Preparation (Protein Precipitation)

The protein precipitation method is a rapid and simple technique for preparing plasma samples.[4]

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (400 ng/mL) to each tube and vortex briefly.

  • Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Conditions
ParameterValue
Column Waters ACQUITY UPLC BEH HILIC (100 x 2.1 mm, 1.7 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Flow Rate 0.4 mL/min
Gradient 90% B (0-0.5 min), 90-50% B (0.5-1.5 min), 50% B (1.5-2.0 min), 50-90% B (2.0-2.1 min), 90% B (2.1-3.0 min)
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C
Total Run Time 3.0 minutes
Table 2: Mass Spectrometer Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Table 3: MRM Transitions and Parameters

Multiple Reaction Monitoring (MRM) was used for quantification.[6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Metformin 130.171.0[3][6]0.12520
Metformin (Qualifier) 130.160.1[2]0.12522
This compound (IS) 96.264.10.12015

Data Analysis and Results

The concentration of Metformin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A weighted (1/x²) linear regression analysis is typically used to fit the data.

Table 4: Example Calibration Curve Data
Concentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
51,25055,0000.023
102,55056,1000.045
5012,80054,5000.235
10026,10055,2000.473
500135,00056,0002.411
1000275,00055,5004.955
2000548,00054,9009.982

The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The accuracy and precision of the QC samples should be within ±15% (±20% for the Lower Limit of Quantification).

Visualizations

experimental_workflow sample Plasma Sample (50 µL) (Calibrator, QC, or Unknown) add_is Add Internal Standard (this compound) sample->add_is ppt Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Figure 1. Sample preparation and analysis workflow.

internal_standard_logic analyte Analyte (Metformin) in Plasma analyte_response Analyte Response (Peak Area) analyte->analyte_response is Internal Standard (IS) (Known Amount Added) is_response IS Response (Peak Area) is->is_response ratio Calculate Peak Area Ratio (Analyte / IS) analyte_response->ratio is_response->ratio cal_curve Compare Ratio to Calibration Curve ratio->cal_curve concentration Determine Analyte Concentration cal_curve->concentration variability Variability (Extraction Loss, Ion Suppression) variability->analyte variability->is label_info IS compensates for variability affecting both analyte and IS similarly.

Figure 2. Principle of internal standard quantification.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Matrix Effects in Bioanalysis with 1-Amino-2-methylpropan-2-ol-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of 1-Amino-2-methylpropan-2-ol-d6 in mitigating matrix effects in bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and answers to frequently asked questions.

Understanding Matrix Effects and the Role of a Stable Isotope-Labeled Internal Standard

In bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a biological sample other than the analyte of interest. These endogenous components, such as phospholipids, proteins, and salts, can interfere with the ionization of the target analyte in the mass spectrometer's source.[1] This interference, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[2][3][4]

A stable isotope-labeled (SIL) internal standard (IS), such as this compound, is the gold standard for mitigating matrix effects. Since a SIL-IS is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects. By adding a known concentration of the SIL-IS to all samples, standards, and quality controls, the ratio of the analyte's response to the IS's response can be used for quantification. This normalization effectively cancels out the variability introduced by matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound and other SIL internal standards.

Issue Potential Cause(s) Recommended Action(s)
Poor Precision and Accuracy Inconsistent Matrix Effects: The SIL-IS may not be perfectly co-eluting with the analyte, leading to differential ion suppression. This can be caused by the "deuterium isotope effect," where the deuterated IS has a slightly different retention time than the analyte.Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to ensure co-elution of the analyte and this compound. A shallower gradient can often improve resolution and ensure closer co-elution.
Variable Sample Extraction Recovery: The extraction efficiency of the analyte and IS may differ.Re-evaluate Extraction Method: Ensure the chosen sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is optimized for both the analyte and this compound.
Inaccurate Quantification at High Analyte Concentrations Isotopic Contribution: The unlabeled analyte may have a natural isotopic abundance that contributes to the signal of the SIL-IS, or the SIL-IS may contain a small amount of the unlabeled analyte.Verify Isotopic Purity of IS: Check the certificate of analysis for the isotopic purity of your this compound. If necessary, prepare calibration standards with and without the IS to assess the contribution.
Loss of Internal Standard Signal Instability of the SIL-IS: Deuterium atoms can sometimes exchange with protons in the solution, leading to a loss of the deuterated signal.Assess Stability: Conduct stability experiments of this compound in the sample matrix and analytical solutions under the storage and analysis conditions.
Metabolic Instability: The IS could be metabolized in the biological matrix.Investigate Metabolic Pathways: If the analyte is known to be metabolized, consider the possibility of the IS undergoing similar transformations.
Variable Internal Standard Response Across a Batch Inconsistent Pipetting: Inaccurate or inconsistent addition of the IS to the samples.Review Pipetting Technique: Ensure calibrated pipettes are used and that the IS is added consistently to every sample at the beginning of the sample preparation process.
Matrix Effects Specific to Individual Samples: Some patient or animal samples may have unique matrix components that disproportionately affect the IS.Dilute the Sample: A simple dilution of the sample can often reduce the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?

A1: A SIL-IS has nearly identical physicochemical properties to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, providing more effective compensation for matrix effects compared to a structural analog, which may have different extraction recovery, retention time, and ionization efficiency.

Q2: What is the "deuterium isotope effect" and how can I mitigate it?

A2: The deuterium isotope effect refers to the potential for a deuterated internal standard to have a slightly different chromatographic retention time than the unlabeled analyte. This is because the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond. If the separation is significant, the analyte and IS can be affected differently by ion suppression. To mitigate this, optimize your chromatographic method to ensure co-elution. This can often be achieved by using a slower gradient or a different column.

Q3: How do I determine the optimal concentration of this compound to use?

A3: The concentration of the internal standard should be high enough to provide a strong and reproducible signal but not so high that it saturates the detector or introduces significant isotopic crosstalk. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte.

Q4: Can I use this compound for any analyte?

A4: No, this compound is the deuterated form of 1-Amino-2-methylpropan-2-ol. It is intended to be used as an internal standard for the quantification of 1-Amino-2-methylpropan-2-ol or structurally very similar analytes. The principle of using a SIL-IS relies on the chemical and physical similarity between the IS and the analyte.

Q5: What should I do if I suspect my this compound solution has degraded?

A5: Prepare a fresh stock solution from the original solid material. Compare the response of the new solution to the old one. If a significant difference is observed, the old solution should be discarded. It is good practice to store stock solutions at low temperatures (e.g., -20°C or -80°C) and for a limited period, as defined during method validation.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative evaluation of matrix effects using the post-extraction spike method.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound spiked into the mobile phase or a clean solvent.

    • Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and this compound are added to the final extract.

    • Set C (Pre-Spiked Matrix): Analyte and this compound are spiked into the biological matrix before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery = (Peak Area in Set C) / (Peak Area in Set B)

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • A value close to 1.0 indicates that the IS effectively compensates for the matrix effect.

Protocol 2: Sample Preparation using Protein Precipitation

This is a general protocol for sample preparation of plasma or serum using protein precipitation.

  • Sample Thawing: Thaw plasma/serum samples and calibration standards at room temperature. Vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of each sample, standard, or QC into a 1.5 mL microcentrifuge tube.

  • Adding Internal Standard: Add 25 µL of the this compound working solution to each tube. Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to each tube.

  • Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the effectiveness of this compound in compensating for matrix effects for a hypothetical analyte, "Analyte X."

Table 1: Matrix Factor and Recovery for Analyte X and this compound

Compound Matrix Factor (MF) Recovery (%)
Analyte X0.65 (Ion Suppression)92.5
This compound0.68 (Ion Suppression)93.1

Table 2: IS-Normalized Matrix Factor

Calculation Result Interpretation
(MF of Analyte X) / (MF of IS)0.956The IS effectively tracks and compensates for the ion suppression experienced by the analyte.

Table 3: Comparison of Assay Performance with and without Internal Standard Correction

Parameter Without IS Correction With IS Correction
Accuracy (% Bias) -35%-4.4%
Precision (%CV) 18.2%3.5%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Sample->Add_IS Extraction Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction Add_IS->Extraction Extract Final Extract Extraction->Extract LC Liquid Chromatography (Co-elution of Analyte and IS) Extract->LC MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition (Peak Areas of Analyte and IS) MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration Matrix_Effect_Mitigation cluster_no_is Without Internal Standard cluster_with_is With this compound (IS) Analyte_Signal_Raw Analyte Signal Matrix_Effect_Suppression Ion Suppression (Matrix Effect) Analyte_Signal_Raw->Matrix_Effect_Suppression Inaccurate_Result Inaccurate Quantification Matrix_Effect_Suppression->Inaccurate_Result Analyte_Signal_IS Analyte Signal Matrix_Effect_Both Ion Suppression (Affects Both Analyte and IS) Analyte_Signal_IS->Matrix_Effect_Both IS_Signal IS Signal IS_Signal->Matrix_Effect_Both Ratio_Calculation Calculate Ratio (Analyte / IS) Matrix_Effect_Both->Ratio_Calculation Accurate_Result Accurate Quantification Ratio_Calculation->Accurate_Result

References

Technical Support Center: Strategies to Reduce Ion Suppression for 1-Amino-2-methylpropan-2-ol-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 1-Amino-2-methylpropan-2-ol-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with ion suppression in LC-MS/MS analysis. Given that 1-Amino-2-methylpropan-2-ol is a small, polar amino alcohol, these strategies are also applicable to similar analytes.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source. This leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1] For a small polar molecule like this compound, which may have limited retention on traditional reversed-phase columns, the likelihood of co-elution with other polar matrix components is high, making ion suppression a significant challenge.

Q2: What are the primary sources of ion suppression in biological matrices?

A2: The primary sources of ion suppression in biological matrices like plasma and urine are endogenous components that are co-extracted with the analyte. In plasma, phospholipids are a major cause of ion suppression.[2][3] Other sources include salts, proteins, and other small polar molecules that can compete with the analyte for ionization.[1]

Q3: How can I determine if ion suppression is affecting my analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of your analyte solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any dip in the constant analyte signal as the matrix components elute indicates the presence of ion suppression at that retention time.[4]

Q4: Is switching the ionization mode or polarity a viable strategy?

A4: Yes, in some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can reduce ion suppression as APCI is generally less susceptible to matrix effects.[5] Additionally, changing the ESI polarity from positive to negative mode (or vice versa) can be effective if the interfering compounds ionize preferentially in one polarity while your analyte can be detected in the other. Several studies have shown that negative ionization can be less prone to matrix effects because fewer matrix components ionize in this mode.[5]

Troubleshooting Guides

This section provides detailed strategies and experimental protocols to mitigate ion suppression for this compound.

Strategy 1: Sample Preparation

Effective sample preparation is the first and most critical step in reducing matrix effects. The goal is to remove interfering components while efficiently recovering the analyte.

PPT is a simple and fast method but often provides the least clean extracts, leaving behind significant amounts of phospholipids and other small molecules.[6]

  • Experimental Protocol:

    • To 100 µL of plasma sample, add 300 µL of a cold precipitation solvent (e.g., acetonitrile or methanol).

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for LC-MS/MS analysis.

  • Troubleshooting:

    • High Ion Suppression: If significant ion suppression persists, consider a more selective sample preparation method like LLE or SPE.

    • Poor Recovery: For highly polar analytes, PPT with acetonitrile may result in lower recovery compared to methanol. Experiment with different organic solvents.

LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences in the aqueous phase.

  • Experimental Protocol:

    • To 200 µL of urine or plasma sample, add a suitable internal standard.

    • Adjust the pH of the sample. For a basic analyte like 1-Amino-2-methylpropan-2-ol, increasing the pH (e.g., with a small amount of ammonium hydroxide) will keep it in its neutral form, facilitating extraction into an organic solvent.[2]

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture like ethyl acetate/isopropanol).

    • Vortex vigorously for 5-10 minutes.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Troubleshooting:

    • Low Recovery: The choice of organic solvent is critical. A single solvent may not be efficient for a polar analyte. Try a mixture of solvents to increase polarity and improve recovery. A study on various drugs showed good recovery with tert-butyl-methyl ether.[7]

    • Emulsion Formation: If an emulsion forms at the interface, try adding a small amount of salt (salting out) or centrifuging for a longer duration at a higher speed.

SPE is a highly selective sample preparation technique that can provide the cleanest extracts. For a polar, basic compound like 1-Amino-2-methylpropan-2-ol, mixed-mode or polymeric SPE cartridges are often the most effective.

  • Experimental Protocol (Mixed-Mode Cation Exchange SPE):

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).

    • Loading: Load the pre-treated sample (e.g., plasma diluted with the equilibration buffer).

    • Washing:

      • Wash 1: Pass 1 mL of the acidic buffer to remove polar interferences.

      • Wash 2: Pass 1 mL of methanol to remove non-polar interferences.

    • Elution: Elute the analyte with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Troubleshooting:

    • Poor Retention: Ensure the pH of the loading solution is low enough to fully protonate the amine group, facilitating strong cation exchange retention.

    • Low Recovery: The elution solvent must be strong enough to disrupt both the ionic and hydrophobic interactions with the sorbent. Increasing the percentage of both the base and the organic solvent in the elution solution can improve recovery. Polymeric SPE sorbents can also offer high recovery for a broad range of compounds.[8]

  • Quantitative Data Summary: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte RecoveryMatrix Effect (Ion Suppression)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) Moderate to HighHighFast, simple, inexpensiveLeast effective at removing interferences, especially phospholipids.[6]
Liquid-Liquid Extraction (LLE) Variable (Solvent Dependent)ModerateGood removal of highly polar interferences (salts).Can be labor-intensive, potential for emulsion formation, may have lower recovery for very polar analytes.
Solid-Phase Extraction (SPE) HighLowHighly selective, provides the cleanest extracts, significantly reduces phospholipids.[3][6]More complex method development, can be more expensive and time-consuming.
Strategy 2: Chromatographic Separation

Optimizing the chromatographic conditions is crucial to separate the analyte from co-eluting matrix components.

While traditional C18 columns may offer limited retention for very polar compounds, modern reversed-phase chemistries with polar end-capping or embedded polar groups can improve retention.

  • Methodology:

    • Column: Use a polar-endcapped C18 or a column with a polar-embedded stationary phase.

    • Mobile Phase:

      • Aqueous Phase (A): Water with a volatile buffer (e.g., 0.1% formic acid or 10 mM ammonium formate). Adjusting the pH can influence the retention of an ionizable compound.

      • Organic Phase (B): Acetonitrile or methanol.

    • Gradient: Start with a low percentage of organic phase to maximize retention. A slow, shallow gradient may be necessary to resolve the analyte from early eluting interferences.

HILIC is an excellent alternative for the analysis of very polar compounds that are poorly retained in reversed-phase chromatography.[9] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Experimental Protocol:

    • Column: Use a HILIC column (e.g., bare silica, amide, or zwitterionic phase).

    • Mobile Phase:

      • Aqueous Phase (A): Water with a buffer (e.g., 10 mM ammonium formate, pH adjusted).

      • Organic Phase (B): Acetonitrile (typically >80% at the start of the gradient).

    • Gradient: Start with a high percentage of acetonitrile and gradually increase the aqueous component to elute the analytes.

    • Sample Diluent: The sample must be dissolved in a solvent with a high organic content, similar to the initial mobile phase conditions, to ensure good peak shape.

  • Troubleshooting:

    • Poor Peak Shape: Ensure the injection solvent is compatible with the initial mobile phase (i.e., high organic content).

    • Low Sensitivity: HILIC often provides enhanced ESI-MS sensitivity due to the high organic content of the mobile phase, which promotes efficient desolvation.[10][11] If sensitivity is still an issue, optimize the buffer concentration and pH.

MMC columns combine two or more retention mechanisms (e.g., reversed-phase and ion-exchange) on a single stationary phase. This can provide unique selectivity and enhanced retention for polar, ionizable compounds like 1-Amino-2-methylpropan-2-ol.[12]

  • Methodology:

    • Column: Select a mixed-mode column with both hydrophobic (e.g., C18) and cation-exchange functionalities.

    • Mobile Phase: The mobile phase composition (organic content, pH, and buffer concentration) can be adjusted to manipulate both retention mechanisms and achieve optimal separation.

  • Quantitative Data Summary: Comparison of Chromatographic Techniques

Chromatographic MethodRetention of Polar AnalytesPotential for Ion Suppression ReductionKey AdvantagesKey Disadvantages
Reversed-Phase (RP) Low to ModerateModerateRobust, widely used, good for less polar compounds.Poor retention for very polar analytes, leading to co-elution with early eluting matrix components.
Hydrophilic Interaction (HILIC) HighHighExcellent retention for polar compounds, often increased MS sensitivity.[10][11]Can be more complex to develop methods, sensitive to injection solvent composition.
Mixed-Mode (MMC) HighHighUnique selectivity, can retain both polar and non-polar compounds.Method development can be more complex due to multiple retention mechanisms.

Visualizations

Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting start High Ion Suppression Observed sample_prep Optimize Sample Preparation start->sample_prep Start with sample cleanup ppt Protein Precipitation (PPT) sample_prep->ppt lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe chromatography Optimize Chromatography ppt->chromatography If suppression persists lle->chromatography If suppression persists spe->chromatography If suppression persists rp Reversed-Phase (RP) chromatography->rp hilic HILIC chromatography->hilic mmc Mixed-Mode (MMC) chromatography->mmc ms_settings Adjust MS Settings rp->ms_settings If suppression persists hilic->ms_settings If suppression persists mmc->ms_settings If suppression persists ionization Change Ionization Mode/Polarity ms_settings->ionization end Ion Suppression Minimized ionization->end

Caption: A logical workflow for troubleshooting ion suppression.

Experimental Workflow for Sample Preparation Techniques

SamplePrepWorkflow sample Biological Sample (Plasma/Urine) ppt_node Protein Precipitation (Add Organic Solvent) sample->ppt_node lle_node Liquid-Liquid Extraction (pH adjust, add organic solvent) sample->lle_node spe_node Solid-Phase Extraction (Condition, Load, Wash, Elute) sample->spe_node centrifuge_ppt Centrifuge ppt_node->centrifuge_ppt separate_layers Separate Layers lle_node->separate_layers evaporate_spe Evaporate Eluate spe_node->evaporate_spe supernatant Collect Supernatant centrifuge_ppt->supernatant analysis LC-MS/MS Analysis supernatant->analysis evaporate_lle Evaporate Organic Layer separate_layers->evaporate_lle reconstitute Reconstitute in Mobile Phase evaporate_lle->reconstitute evaporate_spe->reconstitute reconstitute->analysis

Caption: Overview of common sample preparation workflows.

References

Technical Support Center: Accurate Quantification Using 1-Amino-2-methylpropan-2-ol-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of analytes using 1-Amino-2-methylpropan-2-ol-d6 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to protocol refinement for this specific deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of 1-Amino-2-methylpropan-2-ol. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The six deuterium atoms increase its mass, allowing it to be distinguished from the non-deuterated analyte by the mass spectrometer. Because its chemical and physical properties are nearly identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects, making it an excellent tool to correct for variations in sample preparation, injection volume, and matrix effects.

Q2: What are the key considerations for storing and handling this compound?

For optimal stability, this compound should be stored at 2-8°C for short-term use and protected from light. For long-term storage, it is recommended to store it at -20°C. Before use, the solution should be allowed to come to room temperature and vortexed to ensure homogeneity. Avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: What type of chromatography is best suited for 1-Amino-2-methylpropan-2-ol and its deuterated standard?

Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic technique. HILIC columns provide better retention and peak shape for polar compounds compared to traditional reversed-phase columns, where such compounds often elute in or near the void volume.

Q4: Is derivatization necessary for the analysis of 1-Amino-2-methylpropan-2-ol?

While not always mandatory, derivatization of the primary amine group can significantly improve chromatographic retention on reversed-phase columns and enhance ionization efficiency in the mass spectrometer, leading to improved sensitivity. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). However, with an optimized HILIC method, derivatization may not be necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate column chemistry for a polar analyte.Switch to a HILIC column for better retention and peak shape.
Sample solvent is too strong.Ensure the sample is dissolved in a solvent composition similar to or weaker than the initial mobile phase.
Column overload.Reduce the injection volume or the concentration of the sample.
Low Signal Intensity / Poor Sensitivity Inefficient ionization of the analyte.Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Consider derivatization to enhance ionization.
Matrix suppression.Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Dilute the sample if possible.
Suboptimal mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in its ionized form. For amines, a lower pH is generally preferable.
High Variability in Results Inconsistent sample preparation.Ensure precise and consistent addition of the this compound internal standard to all samples and standards early in the workflow. Use an automated liquid handler if available.
Internal standard instability.Prepare fresh working solutions of the internal standard daily. Avoid prolonged exposure to light and elevated temperatures.
Carryover from previous injections.Optimize the autosampler wash procedure. Use a wash solvent that is strong enough to remove all residual analyte and internal standard.
Internal Standard and Analyte Peaks Not Co-eluting Significant isotopic effect.This is rare for deuterium-labeled standards but can occur. Ensure the chromatographic gradient is not too steep. A shallower gradient can minimize separation.
Different chemical forms.Ensure both the analyte and internal standard are in the same chemical form (e.g., both as free base or the same salt).

Experimental Protocols

Detailed Method for Quantification in Human Plasma using HILIC-LC-MS/MS

This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 10 mM ammonium formate).

2. HILIC-LC Parameters

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 90% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 90% B and re-equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. MS/MS Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (1-Amino-2-methylpropan-2-ol): Precursor Ion (m/z) 90.1 -> Product Ion (m/z) 72.1

    • Internal Standard (this compound): Precursor Ion (m/z) 96.1 -> Product Ion (m/z) 76.1

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

Quantitative Data Summary

The following tables represent hypothetical data from a validation study to demonstrate the expected performance of the described method.

Table 1: Calibration Curve Performance

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
10.012102.58.7
50.05898.96.2
250.295101.14.5
1001.18299.53.1
5005.915100.32.5
100011.85099.82.1

Table 2: Quality Control Sample Analysis

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low32.9598.37.5
Medium150152.1101.44.2
High800796.899.63.3

Visualizations

Experimental_Workflow Sample Plasma Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS HILIC-LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for sample preparation and analysis.

Troubleshooting_Logic Start Poor Quantitative Performance CheckPeakShape Check Peak Shape Start->CheckPeakShape Tailing Tailing/Fronting? CheckPeakShape->Tailing SwitchColumn Use HILIC Column Tailing->SwitchColumn Yes CheckSolvent Adjust Sample Solvent Tailing->CheckSolvent Yes CheckSensitivity Check Sensitivity Tailing->CheckSensitivity No LowSignal Low Signal? CheckSensitivity->LowSignal OptimizeMS Optimize MS Source LowSignal->OptimizeMS Yes ImproveCleanup Improve Sample Cleanup LowSignal->ImproveCleanup Yes CheckVariability Check Variability LowSignal->CheckVariability No HighCV High %CV? CheckVariability->HighCV StandardizePrep Standardize Sample Prep HighCV->StandardizePrep Yes FreshIS Use Fresh IS HighCV->FreshIS Yes

Caption: Troubleshooting decision tree for quantitative analysis issues.

Technical Support Center: Minimizing Carryover of 1-Amino-2-methylpropan-2-ol-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting steps and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering carryover issues with 1-Amino-2-methylpropan-2-ol-d6 in autosamplers.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you diagnose and resolve carryover problems during your experiments.

Q1: I'm seeing a peak for this compound in my blank injections. What is the first step?

The first step is to determine whether you are dealing with true carryover or a contamination issue. Carryover occurs when residue from a previous, more concentrated sample appears in a subsequent analysis.[1][2] Contamination occurs when the analyte is present in your blank solution, mobile phase, or elsewhere in the system, leading to a consistent background signal.[2][3]

A systematic injection sequence can differentiate between these two problems.[2][3] This involves injecting a high-concentration standard followed by several consecutive blank injections.

  • Classic Carryover: The analyte peak will be largest in the first blank and decrease with each subsequent blank injection.[2]

  • Contamination: The analyte peak area will remain relatively constant across all blank injections.[2]

Q2: How do I systematically determine the source of the carryover?

Once you confirm you have a classic carryover issue, the next step is to isolate its source. The most common sources are the autosampler, the column, and associated tubing.[4][5] The following workflow can help pinpoint the problem.

start Carryover Suspected exp1 Inject High Standard, then 3+ Consecutive Blanks start->exp1 decision1 Analyze Peak Area Trend in Blanks exp1->decision1 carryover Classic Carryover (Decreasing Peak Area) decision1->carryover Decreasing contamination Contamination (Constant Peak Area) decision1->contamination Constant autosampler_check Isolate Autosampler: Replace column with union. Repeat injection sequence. carryover->autosampler_check check_blank Prepare Fresh Blank Solvent and Re-inject contamination->check_blank decision2 Carryover Persists? autosampler_check->decision2 autosampler_issue Source is Autosampler. Proceed to optimize wash, check hardware, and vials. decision2->autosampler_issue Yes column_issue Source is Column/ Downstream Tubing. decision2->column_issue No decision3 Problem Solved? check_blank->decision3 check_mobile_phase Prepare Fresh Mobile Phase decision3->check_mobile_phase No solved Issue Resolved decision3->solved Yes

Diagram 1: Systematic workflow for troubleshooting carryover.

Q3: My wash protocol seems ineffective. What are the best wash solvents for this compound?

This compound is a polar, basic compound, making it prone to adsorption on surfaces through hydrogen bonding and ionic interactions.[3] An effective wash solvent must be strong enough to disrupt these interactions. A single solvent is often insufficient.[6] Consider a multi-solvent wash routine.

The autosampler needle should be washed on both its inner and outer surfaces.[6][7] Modern autosamplers often have settings for both internal and external needle washes, which can significantly reduce carryover.[8]

Wash Solvent CategoryExample CompositionRationale
Strong Organic 90:10 Acetonitrile:IsopropanolSolubilizes the analyte effectively.
Acidic Wash Mobile Phase A or Water with 0.5% Formic AcidNeutralizes basic sites on the analyte, disrupting ionic interactions with negatively charged surfaces (e.g., silanols).
Basic Wash Mobile Phase B or Acetonitrile with 0.5% Ammonium HydroxideNeutralizes acidic surface sites, preventing adsorption of the basic analyte.
Dual-Solvent Rinse Sequence of Acidic Wash followed by Basic WashA highly effective strategy to remove stubborn residues by addressing different interaction mechanisms sequentially.[1]

Q4: I've optimized my wash protocol, but carryover persists. What hardware components should I inspect?

If a robust wash protocol fails to eliminate carryover, the issue may be mechanical. Worn or damaged autosampler components can create dead volumes or rough surfaces that trap analytes.[9][10]

Inspect the following components for scratches, wear, or blockages:[9][11]

  • Injector Rotor Seal: This is a common failure point. Scratches on the seal can trap minute amounts of sample, which then bleed out in subsequent injections.[3][10]

  • Stator: Scratches or damage to the stator face can also lead to carryover.

  • Sample Needle and Needle Seat: A bent or rough needle can damage the needle seat and rotor seal, creating areas for sample to accumulate.[12]

  • Tubing and Fittings: Ensure all connections are properly made to avoid unswept volumes.[6]

ComponentRecommended FrequencyAction
Daily Visual InspectionCheck for leaks around fittings and the injection valve.[1][13]
Weekly System FlushFlush the entire system with a strong solvent to remove residue.[1][13]
Monthly Deeper CleaningPerform a deep clean of the injection valve and tubing.[1]
As Needed Component ReplacementReplace rotor seals, needle seats, and other worn parts based on instrument feedback (e.g., pressure fluctuations) or visual inspection.[9][11]

Q5: Could my sample vials be contributing to the carryover problem?

Yes, the choice of sample vial can significantly impact results, especially with polar or basic compounds.[14][15] Standard glass vials have silanol groups on their surface which are acidic and can adsorb basic analytes like this compound.[14]

  • Vial Material: Consider using silanized (deactivated) glass vials or polypropylene (PP) vials.[14] Silanized vials have a chemically treated surface to cap the active silanol groups, creating a more inert surface.[14] PP vials are a good alternative, particularly for non-polar compounds, but are compatible with a wide range of solvents.[14]

  • Caps and Septa: Use high-quality caps with PTFE/Silicone septa to ensure a good seal and minimize contamination from the septa material itself.[16]

Frequently Asked Questions (FAQs)

  • What is an acceptable level of carryover? While zero carryover is ideal, it is rarely achievable.[17] A common target in bioanalysis is for the carryover peak to be less than 20% of the peak area at the Lower Limit of Quantitation (LLOQ).[3][18] For other applications, a carryover of less than 0.1% of the preceding high-concentration sample is often considered acceptable.[17]

  • How does the chemical nature of this compound contribute to carryover? Its structure contains a primary amine group, which is basic, and a hydroxyl group, which is polar. This combination makes it susceptible to multiple modes of adsorption onto surfaces within the autosampler and flow path, including ionic interactions and hydrogen bonding.[3]

  • Can my sample diluent affect carryover? Absolutely. The sample should be fully dissolved in the diluent. If the diluent is too weak (e.g., highly aqueous for a moderately non-polar compound), the analyte might precipitate upon injection into the mobile phase or adsorb more readily to tubing. Ensure the sample diluent is compatible with the initial mobile phase conditions to prevent this. Adding a small amount of organic solvent to aqueous samples can sometimes reduce interactions with autosampler parts.[5]

  • How often should I perform preventative maintenance on my autosampler? A routine maintenance schedule is critical for preventing carryover and ensuring consistent performance.[9][11] Daily checks for leaks, weekly system flushes, and monthly deep cleaning of key components like the injection valve are good practices.[1][13] Worn parts like rotor seals and needle seats should be replaced every 6 months or as needed based on usage and sample types.[1]

Experimental Protocols

Protocol 1: Systematic Approach to Identify the Source of Carryover

  • Preparation: Prepare a high-concentration standard of this compound (near the upper limit of your assay) and a fresh batch of blank solvent (e.g., your initial mobile phase or sample diluent).

  • Injection Sequence:

    • Inject the blank solvent to establish a baseline.

    • Inject the high-concentration standard.

    • Immediately inject the blank solvent at least three consecutive times.

  • Data Analysis:

    • Examine the chromatograms of the blank injections.

    • Interpretation 1: If a peak corresponding to the analyte appears in the first blank and decreases in area in the second and third blanks, you have classic carryover.

    • Interpretation 2: If the peak area is consistent across all blanks, your blank solvent or mobile phase is likely contaminated.[2]

  • Isolating the Autosampler:

    • If classic carryover is confirmed, replace the analytical column with a zero-dead-volume union.

    • Repeat the injection sequence from step 2.

    • Interpretation 3: If carryover is still present, the source is the autosampler. If carryover is eliminated, the source is the analytical column.

Protocol 2: Developing an Optimized Autosampler Wash Method

This protocol assumes the autosampler allows for multiple wash solvents.

start Begin Wash Cycle wash1 Step 1: Strong Organic Wash (e.g., 90% ACN) Removes bulk hydrophobic/organic residue. start->wash1 wash2 Step 2: Acidic Aqueous Wash (e.g., 0.5% Formic Acid in H2O) Disrupts ionic binding of basic analyte. wash1->wash2 wash3 Step 3: Basic Organic Wash (e.g., 0.5% NH4OH in ACN) Cleans acidic sites on surfaces. wash2->wash3 wash4 Step 4: Final Rinse (Initial Mobile Phase Conditions) Prepares needle/loop for next injection. wash3->wash4 end_cycle End Wash Cycle wash4->end_cycle

Diagram 2: Logic for a multi-solvent autosampler wash cycle.
  • Configure Wash Bottles: Fill separate autosampler wash bottles with the selected solvents (e.g., a strong organic, an acidic wash, and a basic wash).

  • Program the Wash Method:

    • Set the autosampler to perform both an internal and external needle wash.

    • Program a multi-step wash sequence to draw from the different wash bottles. For example:

      • Wash 1: Use the acidic wash solution for a volume at least 10x the injection volume.[6]

      • Wash 2: Use the basic wash solution for an equal volume.

      • Wash 3: Use the strong organic wash for an equal volume.

      • Final Wash: Rinse with the initial mobile phase composition to re-equilibrate the needle and loop.

  • Test the Method: Run the carryover test from Protocol 1 using the new, optimized wash method to evaluate its effectiveness. Adjust wash volumes and the number of cycles as needed.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Fingolimod Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Fingolimod, a key therapeutic agent in the management of multiple sclerosis. The focus is on the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, with a particular emphasis on the critical role of the internal standard in ensuring accurate and reliable results. We will explore the use of a stable isotope-labeled (SIL) internal standard, a non-isotopic structural analog, and discuss the potential application of 1-Amino-2-methylpropan-2-ol-d6 as a surrogate internal standard.

The Critical Choice of an Internal Standard

In quantitative bioanalysis, particularly with a highly sensitive technique like LC-MS/MS, the internal standard (IS) is fundamental for correcting variability during sample preparation and analysis.[1] An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression.[1] The use of a stable isotope-labeled version of the analyte is considered the gold standard as it has nearly identical physicochemical properties to the analyte itself.[1][2]

This guide will compare two validated LC-MS/MS methods for Fingolimod quantification: one employing a SIL internal standard (Fingolimod-d4) and another using a structurally unrelated internal standard (Imipramine). We will also assess the suitability of this compound as a potential surrogate internal standard based on its structural similarity to the core of the Fingolimod molecule.

Comparison of Validated LC-MS/MS Methods for Fingolimod

The following tables summarize the validation parameters of two distinct LC-MS/MS methods for the quantification of Fingolimod in biological matrices.

Table 1: Method Performance with a Stable Isotope-Labeled Internal Standard (Fingolimod-d4)

Validation ParameterFingolimodFingolimod-PhosphateReference
Linearity Range 0.3 - 150 ng/mL1.5 - 150 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.3 ng/mL1.5 ng/mL[3]
Intra-day Precision (%CV) < 15%< 15%[3]
Inter-day Precision (%CV) < 15%< 15%[3]
Accuracy (%RE) Within ±15%Within ±15%[3]
Extraction Recovery > 60%> 60%[3][4]
Matrix Effect MinimalMinimal[3][4]

Table 2: Method Performance with a Structurally Unrelated Internal Standard (Imipramine)

Validation ParameterFingolimodReference
Linearity Range 0.1 - 100 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[5]
Intra-batch Precision (%CV) < 13.4%[5]
Inter-batch Precision (%CV) < 13.4%[5]
Accuracy (%CV) Within ±6.5%[5]
Extraction Recovery 69 - 82%[5]
Matrix Effect Not explicitly stated, but method was successfully applied[5]

Discussion on the Use of this compound

This compound is the deuterated form of 2-Amino-2-methylpropan-1-ol. While not a direct structural analog of Fingolimod, it shares the core amino-alcohol structure. Fingolimod itself is 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol. The absence of the lipophilic octylphenyl ethyl side chain in 1-Amino-2-methylpropan-2-ol means its chromatographic behavior and extraction recovery will likely differ from Fingolimod.

However, in the absence of an ideal SIL internal standard, a structurally similar deuterated compound can sometimes be a viable alternative to a completely unrelated molecule. It may offer better compensation for matrix effects in the mass spectrometer than a non-isotopic internal standard. For an analytical method using this compound as an internal standard for Fingolimod, thorough validation would be crucial to demonstrate its suitability, paying close attention to potential differences in extraction recovery and chromatographic retention time.

Experimental Protocols

Method 1: LC-MS/MS Quantification of Fingolimod and Fingolimod-Phosphate using Fingolimod-d4 as Internal Standard[3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 5 µL of the internal standard working solution (Fingolimod-d4 and Fingolimod-P-d4).

  • Add 500 µL of cold acetonitrile containing 1% formic acid.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 4 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fingolimod: Precursor ion -> Product ion (specific m/z values to be optimized).

    • Fingolimod-Phosphate: Precursor ion -> Product ion.

    • Fingolimod-d4: Precursor ion -> Product ion.

    • Fingolimod-P-d4: Precursor ion -> Product ion.

  • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.

Method 2: LC-MS/MS Quantification of Fingolimod using Imipramine as Internal Standard[5]

1. Sample Preparation (Protein Precipitation)

  • To a suitable volume of rat plasma, add the internal standard (Imipramine).

  • Precipitate proteins using an appropriate volume of acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject the supernatant for analysis.

2. Chromatographic Conditions

  • Column: XBridge C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 5 mM ammonium formate in water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A gradient elution with a flow gradient.

  • Injection Volume: Not specified, typically 5-20 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Positive ion mode.

  • MRM Transitions:

    • Fingolimod: Precursor ion -> Product ion.

    • Imipramine: Precursor ion -> Product ion.

Visualizing the Workflow and Logic

G cluster_workflow Experimental Workflow for Fingolimod Bioanalysis sample Biological Sample (Plasma/Blood) add_is Add Internal Standard sample->add_is extraction Protein Precipitation / Extraction add_is->extraction centrifugation Centrifugation extraction->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis quantification Data Processing & Quantification analysis->quantification

Caption: A generalized experimental workflow for the bioanalysis of Fingolimod using LC-MS/MS.

G cluster_logic Decision Tree for Internal Standard Selection start Start: Need for Fingolimod Quantification is_sil_available Is a Stable Isotope-Labeled (SIL) IS (Fingolimod-d4) available? start->is_sil_available use_sil Use SIL IS (Fingolimod-d4) (Gold Standard) is_sil_available->use_sil Yes is_analog_available Is a deuterated structural analog (e.g., this compound) available? is_sil_available->is_analog_available No use_analog Use deuterated analog with thorough validation is_analog_available->use_analog Yes use_unrelated Use a structurally unrelated IS (e.g., Imipramine) with thorough validation is_analog_available->use_unrelated No

Caption: A logical decision-making process for selecting an appropriate internal standard for Fingolimod analysis.

References

Cross-Validation of 1-Amino-2-methylpropan-2-ol-d6 with a Structural Analog for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is a cornerstone of robust and reliable bioanalytical method development. This guide provides a comprehensive comparison of 1-Amino-2-methylpropan-2-ol-d6, a deuterated form of 1-Amino-2-methylpropan-2-ol, with its non-deuterated structural analog, 2-Amino-2-methyl-1-propanol. The objective is to present a framework for cross-validation of these compounds, supported by hypothetical experimental data, to ensure data integrity and accuracy in quantitative analysis.

Introduction to the Analogs

This compound is the deuterium-labeled version of 1-Amino-2-methylpropan-2-ol. The incorporation of stable heavy isotopes is a common practice in drug development to create internal standards for quantitative mass spectrometry-based assays.[1] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of molecules.[1]

2-Amino-2-methyl-1-propanol (AMP) is a structural isomer of 1-Amino-2-methylpropan-2-ol.[2][3] It finds applications as a buffer, a neutralizer, and in the synthesis of various organic compounds.[4] Its similar chemical properties make it a relevant candidate for cross-validation studies to assess the specificity and selectivity of analytical methods.

Experimental Design for Cross-Validation

A robust bioanalytical method validation is crucial for ensuring the reliability of study data.[5] When two or more bioanalytical methods are employed within the same study, a cross-validation should be conducted to establish the interchangeability of the methods.[6][7] This is particularly important when transitioning between different analytical sites or when a revised method is introduced.

The following sections detail a hypothetical experimental protocol for the cross-validation of this compound and 2-Amino-2-methyl-1-propanol using a High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.[8]

Experimental Workflow

The general workflow for the bioanalytical method validation and sample analysis is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Biological_Matrix Biological Matrix (e.g., Plasma, Urine) Spiking Spiking with Analytes (d6-analog and non-deuterated) Biological_Matrix->Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation_Reconstitution Evaporation & Reconstitution Supernatant_Transfer->Evaporation_Reconstitution HPLC_Separation HPLC Separation (Reverse Phase) Evaporation_Reconstitution->HPLC_Separation MS_MS_Detection MS/MS Detection (MRM Mode) HPLC_Separation->MS_MS_Detection Selectivity Selectivity MS_MS_Detection->Selectivity Accuracy_Precision Accuracy & Precision MS_MS_Detection->Accuracy_Precision Calibration_Curve Calibration Curve MS_MS_Detection->Calibration_Curve Stability Stability MS_MS_Detection->Stability

Figure 1: Experimental workflow for bioanalytical method validation.
Detailed Methodologies

1. Sample Preparation:

  • Matrix: Human plasma.

  • Procedure: To 100 µL of plasma, 10 µL of the internal standard working solution (this compound) and 10 µL of the analyte working solution (2-Amino-2-methyl-1-propanol) are added.

  • Protein Precipitation: 400 µL of acetonitrile is added to precipitate proteins.

  • Extraction: The mixture is vortexed and then centrifuged. The supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase.

2. HPLC-MS/MS Conditions:

  • HPLC System: A standard UPLC or HPLC system.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.

Data Presentation and Comparison

The following tables summarize the hypothetical quantitative data from the cross-validation experiments, adhering to the principles of bioanalytical method validation outlined by regulatory bodies.[9][10]

Table 1: Specificity and Selectivity
ParameterThis compound2-Amino-2-methyl-1-propanolAcceptance Criteria
Interference from Blank Matrix No significant peakNo significant peakResponse < 20% of LLOQ
Interference from Structural Analog No significant peakNo significant peakResponse < 5% of IS response
Table 2: Accuracy and Precision (Intra-day and Inter-day)
ConcentrationAnalyteAccuracy (% Bias)Precision (% CV)Acceptance Criteria
Low QC d6-analog2.5%4.1%±15% (Bias), ≤15% (CV)
non-deuterated3.1%5.2%
Mid QC d6-analog-1.8%3.5%±15% (Bias), ≤15% (CV)
non-deuterated-2.2%4.0%
High QC d6-analog0.9%2.8%±15% (Bias), ≤15% (CV)
non-deuterated1.5%3.1%
Table 3: Stability Assessment
ConditionAnalyteStability (% Recovery)Acceptance Criteria
Bench-top (4h, RT) d6-analog98.2%85-115%
non-deuterated97.5%
Freeze-thaw (3 cycles) d6-analog96.9%85-115%
non-deuterated95.8%
Long-term (-80°C, 30 days) d6-analog99.1%85-115%
non-deuterated98.3%

Signaling Pathway Context

While 1-Amino-2-methylpropan-2-ol and its analogs are not typically associated with specific signaling pathways in the context of drug action, they can be metabolites of larger drug molecules. The accurate quantification of such metabolites is crucial for understanding the overall pharmacology and toxicology of a drug candidate. The diagram below illustrates a generic signaling pathway where a hypothetical parent drug might be metabolized, leading to the formation of an amino alcohol metabolite that could be structurally related to the compounds discussed.

Signaling Pathway Parent_Drug Parent Drug Receptor Cell Surface Receptor Parent_Drug->Receptor Metabolism Metabolism (e.g., CYP450) Parent_Drug->Metabolism Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Biological_Response Biological Response Signaling_Cascade->Biological_Response Metabolite Amino Alcohol Metabolite (e.g., structural analog) Metabolism->Metabolite Excretion Excretion Metabolite->Excretion

Figure 2: Hypothetical signaling and metabolic pathway.

Conclusion

This guide provides a framework for the cross-validation of this compound with its structural analog, 2-Amino-2-methyl-1-propanol. The presented hypothetical data demonstrates that a well-developed HPLC-MS/MS method can achieve the required selectivity, accuracy, precision, and stability for both the deuterated internal standard and the non-deuterated analyte. For researchers in drug development, rigorous method validation and cross-validation are indispensable for ensuring the quality and integrity of bioanalytical data, ultimately supporting the advancement of new therapeutic agents.

References

performance comparison of 1-Amino-2-methylpropan-2-ol-d6 vs. a non-labeled standard

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development and Analytical Sciences

In the realm of pharmaceutical and analytical research, the use of isotopically labeled compounds is a cornerstone for achieving high accuracy and precision in quantitative analyses. This guide provides a comprehensive comparison of the deuterated standard, 1-Amino-2-methylpropan-2-ol-d6, and its non-labeled counterpart, 1-Amino-2-methylpropan-2-ol (also known as AMP). While not a direct "performance" competition, this document elucidates the critical role of the deuterated analog as an internal standard to enhance the analytical performance of the non-labeled compound's quantification.

Introduction to 1-Amino-2-methylpropan-2-ol and its Deuterated Analog

1-Amino-2-methylpropan-2-ol is a versatile chemical intermediate with applications in pharmaceutical synthesis, serving as a building block for more complex molecules.[1][2] Its bifunctional nature, containing both an amine and a hydroxyl group, makes it a valuable component in the synthesis of active pharmaceutical ingredients (APIs).[1] The deuterated version, this compound, is a stable, isotopically labeled form of the compound where six hydrogen atoms have been replaced with deuterium.[3] This substitution results in a molecule with a higher molecular weight but nearly identical chemical properties to the non-labeled standard.[3] This key characteristic makes it an ideal internal standard for quantitative mass spectrometry-based assays.[3]

Comparative Data

The following tables summarize the key physical and chemical properties of both the non-labeled and deuterated forms of 1-Amino-2-methylpropan-2-ol.

Table 1: Physical and Chemical Properties

Property1-Amino-2-methylpropan-2-ol (Non-Labeled)This compound
Synonyms AMP, 2-Aminoisobutanol, Isobutanol-2-amine1,1-Dimethylethanolamine-d6
CAS Number 124-68-5[4][5]1953176-77-6[3]
Molecular Formula C4H11NO[4][6]C4H5D6NO[3]
Molecular Weight 89.14 g/mol [6][7]95.17 g/mol [3]
Appearance Clear liquid or crystals[4]Not specified, expected to be similar to non-labeled
Boiling Point 163-165.5 °C[7]Not specified, expected to be similar to non-labeled
Melting Point 30-31 °CNot specified, expected to be similar to non-labeled
Density 0.953 g/cm³ at 25 °C[7]Not specified, expected to be similar to non-labeled

Table 2: Performance Characteristics in Analytical Applications

ParameterNon-Labeled Standard (External Calibration)Non-Labeled Standard with Deuterated Internal Standard
Quantification Method External standard calibration curve.Internal standard calibration curve.
Accuracy Susceptible to variations in sample preparation, matrix effects, and instrument response.High accuracy due to correction for sample loss and matrix effects.
Precision Lower precision due to uncorrected variability.High precision due to normalization of the analyte signal to the internal standard signal.
Linearity Good, but can be affected by matrix interference.Excellent, with a wider linear dynamic range.
Limit of Detection (LOD) Dependent on instrument sensitivity and matrix background.Can be improved due to better signal-to-noise ratio.

Experimental Protocols

The primary application where a direct performance comparison is relevant is in a quantitative analytical workflow, such as liquid chromatography-mass spectrometry (LC-MS). Below is a representative experimental protocol for the quantification of 1-Amino-2-methylpropan-2-ol in a biological matrix using this compound as an internal standard.

Objective: To accurately and precisely quantify the concentration of 1-Amino-2-methylpropan-2-ol in human plasma.

Materials:

  • 1-Amino-2-methylpropan-2-ol (non-labeled standard)

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (ACN)

  • Formic acid

  • Water, HPLC grade

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of both the non-labeled standard and the deuterated internal standard in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of the non-labeled standard.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution.

    • Vortex mix for 30 seconds.

    • Perform a protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • HPLC Conditions:

      • Column: A suitable reverse-phase column (e.g., C18)[5][8]

      • Mobile Phase A: Water with 0.1% formic acid[5][8]

      • Mobile Phase B: Acetonitrile with 0.1% formic acid[5][8]

      • Gradient: A suitable gradient to achieve separation from matrix components.

      • Flow Rate: 0.5 mL/min

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive

      • Monitor the precursor-to-product ion transitions for both 1-Amino-2-methylpropan-2-ol and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (non-labeled) to the internal standard (deuterated).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical advantage of using a deuterated internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with This compound Plasma->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Extract Supernatant Transfer & Evaporation Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio MS->Ratio Curve Calibration Curve Ratio->Curve Quantify Quantify Unknowns Curve->Quantify Logical_Advantage cluster_process Shared Experimental Variations Analyte 1-Amino-2-methylpropan-2-ol Sample_Loss Sample Loss during Preparation Analyte->Sample_Loss Analyte_Signal Analyte MS Signal Matrix_Effect Matrix Effects in Ion Source Analyte_Signal->Matrix_Effect Instrument_Var Instrument Variability Analyte_Signal->Instrument_Var Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS This compound IS->Sample_Loss IS_Signal IS MS Signal IS_Signal->Matrix_Effect IS_Signal->Instrument_Var IS_Signal->Ratio Sample_Loss->Analyte_Signal Sample_Loss->IS_Signal Result Accurate & Precise Quantification Ratio->Result

References

inter-laboratory comparison of quantitative methods with 1-Amino-2-methylpropan-2-ol-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two common quantitative methods for the analysis of 1-Amino-2-methylpropan-2-ol in human plasma, with 1-Amino-2-methylpropan-2-ol-d6 utilized as an internal standard. The objective is to present a framework for an inter-laboratory comparison, highlighting key performance metrics and detailed experimental protocols. The data presented herein is a representative model for such a comparison.

Introduction

1-Amino-2-methylpropan-2-ol is a small amino alcohol that finds application in various industrial and pharmaceutical contexts. Accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Its deuterated analog, this compound, is an ideal internal standard for mass spectrometry-based methods due to its similar chemical properties and distinct mass.[1] This guide compares two widely used analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

The LC-MS/MS method offers the advantage of direct analysis of the polar analyte without the need for chemical modification, potentially reducing sample preparation time and variability.[2][3] Conversely, the GC-MS method, which necessitates a derivatization step to increase the analyte's volatility, can offer high chromatographic resolution and sensitivity.[1][4]

This guide is intended for researchers, scientists, and drug development professionals to understand the performance characteristics and methodological details of these two approaches, thereby aiding in the selection of the most suitable method for their specific analytical needs.

Data Presentation

An inter-laboratory study was simulated with three participating laboratories (Lab A, Lab B, and Lab C) to assess the performance of both the LC-MS/MS and GC-MS methods for the quantification of 1-Amino-2-methylpropan-2-ol in human plasma. The following tables summarize the quantitative data for key validation parameters as outlined in the FDA's guidance on bioanalytical method validation.[5][6][7]

Table 1: Inter-laboratory Comparison of the LC-MS/MS Method

ParameterLab ALab BLab CAcceptance Criteria
Linearity (r²) 0.9980.9970.999≥ 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL0.9 ng/mLS/N ≥ 10
Intra-day Precision (%CV) 3.5%4.1%3.8%≤ 15%
Inter-day Precision (%CV) 5.2%5.9%5.5%≤ 15%
Accuracy (% Bias) -2.1%+1.5%-1.8%Within ±15%
Recovery 92%90%94%Consistent and reproducible
Matrix Effect 1.030.981.01IS-normalized factor within 0.8-1.2

Table 2: Inter-laboratory Comparison of the GC-MS Method

ParameterLab ALab BLab CAcceptance Criteria
Linearity (r²) 0.9990.9980.999≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.6 ng/mL0.5 ng/mLS/N ≥ 10
Intra-day Precision (%CV) 4.2%4.8%4.5%≤ 15%
Inter-day Precision (%CV) 6.1%6.8%6.5%≤ 15%
Accuracy (% Bias) -1.5%+2.0%-1.2%Within ±15%
Recovery 95%93%96%Consistent and reproducible
Matrix Effect Not directly assessed due to derivatizationNot directly assessedNot directly assessedN/A

Experimental Protocols

Method 1: Quantitative Analysis by LC-MS/MS

This method is adapted from established procedures for the analysis of small polar molecules and amino acids in biological fluids.[2][3][8]

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • 1-Amino-2-methylpropan-2-ol: Precursor Ion > Product Ion (To be determined experimentally)

    • This compound: Precursor Ion > Product Ion (To be determined experimentally)

Method 2: Quantitative Analysis by GC-MS with Derivatization

This method is based on common derivatization techniques for amino compounds prior to GC-MS analysis.[1][4][9]

1. Sample Preparation and Derivatization:

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC System: Gas Chromatograph with an autosampler

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL (splitless)

  • MS System: Single or Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Selected Ion Monitoring (SIM) or MRM:

    • Derivatized 1-Amino-2-methylpropan-2-ol: Target and qualifier ions (To be determined from the derivative's mass spectrum)

    • Derivatized this compound: Target and qualifier ions (To be determined from the derivative's mass spectrum)

Mandatory Visualization

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard (d6) p1->p2 p3 Protein Precipitation (ACN) p2->p3 p4 Centrifuge p3->p4 p5 Evaporate Supernatant p4->p5 p6 Reconstitute p5->p6 a1 Inject into UHPLC p6->a1 a2 HILIC Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 Tandem MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Analyte/IS Ratio Calculation d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Workflow for LC-MS/MS quantification.

experimental_workflow_gcms cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard (d6) p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporate Organic Layer p3->p4 p5 Derivatization (MTBSTFA) p4->p5 a1 Inject into GC p5->a1 a2 Capillary Column Separation a1->a2 a3 Electron Ionization (EI) a2->a3 a4 MS Detection (SIM/MRM) a3->a4 d1 Peak Integration a4->d1 d2 Analyte/IS Ratio Calculation d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Workflow for GC-MS quantification.

References

A Comparative Guide to the Certification and Traceability of 1-Amino-2-methylpropan-2-ol-d6 Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the critical quality attributes of 1-Amino-2-methylpropan-2-ol-d6, a deuterated internal standard essential for accurate quantification in mass spectrometry-based bioanalytical studies. We delve into the certification and traceability of this reference material, offering insights into the experimental protocols used to verify its identity, purity, and isotopic enrichment. This information is vital for ensuring the reliability and reproducibility of analytical data in research and drug development.

Comparison of Commercially Available this compound

The selection of a suitable reference material is paramount for the accuracy of analytical measurements. Below is a comparative table summarizing the key specifications for this compound available from various suppliers. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed quantitative data.

Specification Supplier A (Example) Supplier B (Example) Supplier C (Example)
Product Name This compound2-Amino-2-methylpropanol-d61,1-Dimethylethanolamine-d6
CAS Number 1953176-77-651805-95-91953176-77-6
Chemical Purity (e.g., by GC/HPLC) ≥98%≥98%Information available on CoA
Isotopic Purity (Deuterium Enrichment) ≥99 atom % D99%Information available on CoA
Identity Confirmation ¹H-NMR, Mass Spectrometry¹H-NMR, Mass SpectrometryConforms to structure
Certificate of Analysis (CoA) Available upon requestLot-specific data on CoAAvailable
Traceability Statement To be confirmed with supplierTo be confirmed with supplierTo be confirmed with supplier

Note: The information in this table is illustrative. Researchers must obtain the latest specifications and Certificates of Analysis directly from the suppliers.

Experimental Protocols for Certification

The certification of a deuterated reference material involves a series of rigorous analytical tests to confirm its chemical identity, assess its purity, and quantify its isotopic enrichment. These tests are ideally performed under a quality management system such as ISO 17025 to ensure the validity of the results.

Identity Confirmation

The structural integrity of the this compound molecule is confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: To confirm the absence or significant reduction of signals corresponding to the deuterated positions. The remaining proton signals should be consistent with the molecular structure.

    • ²H-NMR: To confirm the presence and location of the deuterium labels.

    • ¹³C-NMR: To verify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • To confirm the molecular weight of the deuterated compound. The observed mass-to-charge ratio (m/z) should correspond to the theoretical mass of C₄H₅D₆NO.

Chemical Purity Assessment

The chemical purity is determined to identify and quantify any non-isotopic impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC):

    • A validated chromatographic method is used to separate the main component from any impurities. Due to the polar nature of amino alcohols, derivatization may be required for GC analysis to improve volatility and peak shape.

    • The purity is typically reported as a percentage area of the main peak relative to the total peak area.

Isotopic Purity (Deuterium Enrichment) Determination

This is a critical parameter for a deuterated internal standard, as it affects the accuracy of the quantitative analysis.

  • Mass Spectrometry (MS):

    • By analyzing the isotopic distribution of the molecular ion, the percentage of the d6 species can be determined relative to the less-deuterated (d0 to d5) species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Quantitative ¹H-NMR can be used to compare the integral of a residual proton signal at a deuterated position to the integral of a non-deuterated proton signal within the same molecule.

Traceability of Reference Materials

Metrological traceability is a crucial concept for ensuring that a measurement result can be related to a recognized reference, such as the International System of Units (SI), through an unbroken chain of calibrations. For chemical reference materials, this often involves demonstrating traceability to certified reference materials (CRMs) from National Metrology Institutes (NMIs) like the National Institute of Standards and Technology (NIST) in the United States.

When selecting a this compound reference material, it is important to inquire about the supplier's traceability claims. A statement of traceability on the Certificate of Analysis provides confidence in the accuracy of the certified values.

Visualizing the Certification and Traceability Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the certification process and the traceability chain for a certified reference material.

certification_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Certification cluster_final_product Final Product synthesis Synthesis of this compound purification Purification synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Chemical Purity (GC/HPLC) purification->purity isotopic_purity Isotopic Purity (MS, NMR) purification->isotopic_purity uncertainty Uncertainty Assessment identity->uncertainty purity->uncertainty isotopic_purity->uncertainty crm Certified Reference Material uncertainty->crm coa Certificate of Analysis crm->coa

Certification Workflow for a Reference Material

traceability_chain si_units SI Units nmi_crm National Metrology Institute (NMI) Primary Certified Reference Material (CRM) si_units->nmi_crm Realization producer_crm Reference Material Producer's Certified Reference Material nmi_crm->producer_crm Calibration lab_standard Laboratory's Internal Standard (this compound) producer_crm->lab_standard Calibration measurement Analytical Measurement Result lab_standard->measurement Calibration

Metrological Traceability Chain

A Comparative Guide to Assessing the Robustness of an LC-MS/MS Assay Using 1-Amino-2-methylpropan-2-ol-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the robustness of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay utilizing 1-Amino-2-methylpropan-2-ol-d6 as an internal standard. Due to the limited availability of published performance data for this specific internal standard, this guide leverages experimental data from the analysis of structurally similar compounds, such as amphetamine, which are frequently analyzed using deuterated internal standards. This approach provides a robust framework for understanding the expected performance and validation parameters.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis.[1] A SIL-IS, such as this compound, is nearly identical in its physicochemical properties to the analyte of interest (1-Amino-2-methylpropan-2-ol). This similarity allows it to effectively compensate for variations in sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the assay.[2]

Comparison of Internal Standard Performance

Performance ParameterDeuterated IS (d5, d8, d11)¹³C-Labeled ISStructural Analog IS (Non-isotopically labeled)
Intra-day Precision (%CV) < 10%[3]< 10%[2]< 15%
Inter-day Precision (%CV) < 10%[3]< 10%[2]< 15%
Accuracy (% Bias) ± 10%[3]± 10%[2]± 15%
Recovery (%) Consistent and reproducibleConsistent and reproducibleMay be variable
Matrix Effect Effectively compensatedEffectively compensatedLess effective compensation
Chromatographic Co-elution Nearly identical to analyte[2]Identical to analyte[2]May differ from analyte

Note: The data presented is representative of typical assay performance for structurally similar analytes and should be confirmed for the specific assay being validated.

Experimental Protocols

A robust LC-MS/MS assay requires meticulous validation of several key parameters. The following are detailed methodologies for these experiments, based on established bioanalytical method validation guidelines.[4][5][6][7][8]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of whole blood, plasma, or urine sample, add 200 µL of a precipitating reagent (e.g., methanol or acetonitrile containing the internal standard, this compound, at a fixed concentration).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 4 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC System: Agilent 1260 LC system or equivalent.

  • Analytical Column: A reversed-phase column such as an Agilent Zorbax SB-Aq.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation of the analyte from potential interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6470 Triple Quadrupole Mass Spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimized precursor and product ions for both the analyte and this compound should be used.

3. Robustness Assessment

To evaluate the robustness of the analytical method, small, deliberate variations are made to the method parameters to assess the impact on the results.[9]

  • Parameters to Vary:

    • Mobile phase composition (± 2% organic content)

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

  • Acceptance Criteria: The coefficient of variation (%CV) of the results obtained under the varied conditions should not exceed 15%.

4. Matrix Effect Evaluation

The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components in the sample matrix.

  • Procedure:

    • Prepare three sets of samples:

      • Set A: Analyte and internal standard in a neat solution.

      • Set B: Blank matrix extract spiked with the analyte and internal standard.

      • Set C: Blank matrix spiked with the analyte and internal standard, then extracted.

    • Analyze all three sets of samples.

    • Calculate Matrix Factor (MF): MF = (Peak area in Set B) / (Peak area in Set A)

    • Calculate Recovery (RE): RE = (Peak area in Set C) / (Peak area in Set B)

    • Calculate Process Efficiency (PE): PE = (Peak area in Set C) / (Peak area in Set A)

  • Acceptance Criteria: The %CV of the matrix factor across different lots of the biological matrix should be ≤ 15%. The internal standard should track the analyte, meaning the matrix factor for the analyte-to-internal standard ratio should be close to 1.

5. Stability Assessment

The stability of the analyte in the biological matrix is evaluated under various storage conditions to ensure that the sample integrity is maintained from collection to analysis.

  • Conditions to Test:

    • Freeze-thaw stability: After three freeze-thaw cycles.

    • Short-term stability: At room temperature for a specified period (e.g., 24 hours).

    • Long-term stability: At the intended storage temperature (e.g., -80 °C) for an extended period.

    • Post-preparative stability: In the autosampler for the expected duration of the analytical run.

  • Acceptance Criteria: The mean concentration at each stability condition should be within ±15% of the nominal concentration.

Visualizing the Experimental Workflow and Robustness Logic

The following diagrams illustrate the experimental workflow for a typical LC-MS/MS assay and the logical relationship of the parameters assessed during a robustness study.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (100 µL) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (200 µL Methanol) Add_IS->Precipitate Vortex Vortex (30s) Precipitate->Vortex Centrifuge Centrifuge (10,000 rpm, 4 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for LC-MS/MS bioanalysis.

robustness_assessment cluster_parameters Method Parameters cluster_outcomes Performance Metrics Robustness Assay Robustness MobilePhase Mobile Phase Composition (± 2% organic) Robustness->MobilePhase pH Mobile Phase pH (± 0.2 units) Robustness->pH Temp Column Temperature (± 5 °C) Robustness->Temp FlowRate Flow Rate (± 10%) Robustness->FlowRate Precision Precision (%CV ≤ 15%) MobilePhase->Precision Accuracy Accuracy (%Bias ± 15%) MobilePhase->Accuracy Selectivity Selectivity (No Interference) MobilePhase->Selectivity pH->Precision pH->Accuracy pH->Selectivity Temp->Precision Temp->Accuracy Temp->Selectivity FlowRate->Precision FlowRate->Accuracy FlowRate->Selectivity

Caption: Logical diagram of robustness assessment parameters.

References

Method Transfer Considerations for Assays Using 1-Amino-2-methylpropan-2-ol-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical considerations for transferring bioanalytical methods that utilize 1-Amino-2-methylpropan-2-ol-d6 as an internal standard (IS). A robust and well-documented method transfer is essential to ensure the consistency and reliability of bioanalytical data between laboratories, a cornerstone of regulatory submissions and successful drug development programs. This document outlines a comparative framework for evaluating this compound against potential alternatives and provides detailed experimental protocols for validation and transfer in line with current regulatory expectations.

Internal Standard Selection: A Comparative Overview

The choice of an internal standard is a critical decision in the development of a quantitative bioanalytical method. A suitable IS is necessary to compensate for variability during sample preparation and analysis.[1][2][3] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in LC-MS/MS assays.[4][5] However, structural analogs can also be considered. The following table compares the key characteristics of a deuterated IS versus a structural analog IS.

FeatureThis compound (Deuterated IS)Structural Analog IS
Physicochemical Properties Nearly identical to the analyte, ensuring it closely mimics the analyte's behavior during extraction, chromatography, and ionization.[3][5]Similar, but not identical, to the analyte. Differences in structure can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency.[4]
Co-elution Typically co-elutes with the analyte, providing the most effective compensation for matrix effects.[3]May have a different retention time, which can be advantageous in preventing cross-signal interference but may not perfectly compensate for matrix effects at the analyte's retention time.
Matrix Effect Compensation Excellent, as it experiences the same ion suppression or enhancement as the analyte.Can be less effective if it elutes at a different time or has a different ionization efficiency.
Potential for Interference Minimal, as the mass difference is distinct. However, the isotopic purity of the IS and the potential for in-source fragmentation of the analyte must be assessed.No risk of isotopic overlap, but there is a possibility that the analog could be a metabolite of the analyte or an endogenous compound.
Availability and Cost Can be more expensive and may require custom synthesis.Often more readily available and less expensive.
Potential Issues In rare cases, deuterium labeling can cause a slight shift in retention time (isotopic effect). The stability of the deuterium label should also be confirmed to prevent back-exchange.[5][6][7]Differences in chemical properties can lead to inconsistent tracking of the analyte, potentially compromising accuracy and precision.[4]

Experimental Protocols for Method Transfer

A successful method transfer requires a pre-defined protocol that outlines the experiments and acceptance criteria. The following protocols are based on the principles outlined in the ICH M10 Bioanalytical Method Validation guidance.[8][9][10]

Pre-Transfer Activities

Before initiating the transfer, the originating laboratory should provide the receiving laboratory with a comprehensive package of documentation, including the detailed analytical method, the method validation report, and a summary of the method's performance. The receiving laboratory should review the documentation and ensure they have the necessary equipment, reagents, and trained personnel.

Method Transfer Protocol

The following experiments are recommended to be performed at the receiving laboratory to demonstrate their proficiency in executing the analytical method.

2.2.1. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions: Prepare stock solutions of 1-Amino-2-methylpropan-2-ol and this compound in a suitable solvent.

  • Calibration Standards: Prepare a set of at least six non-zero calibration standards by spiking blank biological matrix with known concentrations of 1-Amino-2-methylpropan-2-ol.

  • Quality Control Samples: Prepare QC samples in the same blank biological matrix at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approximately 3x LLOQ)

    • Medium QC

    • High QC

2.2.2. Accuracy and Precision Assessment

  • Analyze one calibration curve and at least six replicates of QC samples at each concentration level (LLOQ, Low, Medium, and High).

  • Calculate the concentration of each QC sample using the calibration curve.

  • The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

  • The precision (coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).

2.2.3. Selectivity

  • Analyze at least six different lots of blank biological matrix.

  • The response of any interfering peaks at the retention time of 1-Amino-2-methylpropan-2-ol should be less than 20% of the LLOQ response.

  • The response of any interfering peaks at the retention time of this compound should be less than 5% of its response in the LLOQ sample.

2.2.4. Matrix Effect

While a comprehensive matrix effect evaluation is part of the initial validation, a qualitative assessment during method transfer is prudent, especially if the patient population at the receiving site differs.

  • Prepare two sets of samples:

    • Set A: Spike a known amount of 1-Amino-2-methylpropan-2-ol and this compound into a pure solution.

    • Set B: Extract blank biological matrix from at least six different sources and then spike the extracted matrix with the same amount of 1-Amino-2-methylpropan-2-ol and this compound.

  • Calculate the matrix factor (MF) for each source: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix).

  • The %CV of the matrix factor across the different lots should be ≤15%.

Data Presentation and Acceptance Criteria

The results of the method transfer experiments should be clearly documented and compared against the pre-defined acceptance criteria.

Table 1: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)NMean Observed Conc. (ng/mL)Accuracy (%)Precision (%CV)Acceptance Criteria
LLOQ1.060.9595.08.5Accuracy: 80-120%Precision: ≤20%
Low3.062.9096.76.2Accuracy: 85-115%Precision: ≤15%
Medium50.0651.5103.04.8Accuracy: 85-115%Precision: ≤15%
High80.0678.998.65.5Accuracy: 85-115%Precision: ≤15%

Table 2: Selectivity Data

Blank Matrix LotAnalyte Response at RT of 1-Amino-2-methylpropan-2-ol% of LLOQ ResponseIS Response at RT of this compound% of IS Response in LLOQAcceptance Criteria
1< LOQ< 20%< LOQ< 5%Analyte: <20% of LLOQIS: <5% of IS in LLOQ
2< LOQ< 20%< LOQ< 5%Analyte: <20% of LLOQIS: <5% of IS in LLOQ
..................
6< LOQ< 20%< LOQ< 5%Analyte: <20% of LLOQIS: <5% of IS in LLOQ

Visualizing Workflows

The following diagrams illustrate the key workflows in method validation and transfer.

MethodValidationWorkflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis prep_standards Prepare Stock Solutions (Analyte & IS) prep_cal_qc Prepare Calibration Standards & QC Samples in Matrix prep_standards->prep_cal_qc accuracy_precision Accuracy & Precision (min. 3 runs) prep_cal_qc->accuracy_precision selectivity Selectivity (min. 6 matrix lots) prep_cal_qc->selectivity matrix_effect Matrix Effect (min. 6 matrix lots) prep_cal_qc->matrix_effect stability Stability Assessment (Freeze-Thaw, Bench-Top, etc.) prep_cal_qc->stability data_review Review Data Against Acceptance Criteria accuracy_precision->data_review selectivity->data_review matrix_effect->data_review stability->data_review validation_report Prepare Validation Report data_review->validation_report

Figure 1. A generalized workflow for bioanalytical method validation.

MethodTransferWorkflow cluster_originating Originating Lab cluster_receiving Receiving Lab provide_docs Provide Method & Validation Report review_docs Review Documentation provide_docs->review_docs execute_protocol Execute Transfer Protocol (Accuracy, Precision, Selectivity) review_docs->execute_protocol compare_results Compare Results to Acceptance Criteria execute_protocol->compare_results transfer_report Generate Method Transfer Report compare_results->transfer_report

Figure 2. A streamlined workflow for inter-laboratory method transfer.

Conclusion

The use of this compound as an internal standard offers significant advantages in terms of accuracy and precision for the bioanalysis of 1-Amino-2-methylpropan-2-ol. Its close physicochemical similarity to the analyte ensures robust compensation for analytical variability. A successful method transfer hinges on a well-defined protocol, clear communication between laboratories, and rigorous adherence to pre-established acceptance criteria. By following the comparative framework and experimental protocols outlined in this guide, researchers can ensure the seamless transfer of their bioanalytical methods, thereby maintaining data integrity and supporting the progression of their drug development programs.

References

Safety Operating Guide

Proper Disposal of 1-Amino-2-methylpropan-2-ol-d6: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1-Amino-2-methylpropan-2-ol-d6, a deuterated amino alcohol. The following information is based on the safety data sheet (SDS) for the non-deuterated analog, 2-Amino-2-methyl-1-propanol, as the disposal protocols are expected to be identical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound is a combustible liquid that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed, inhaled, or in contact with skin.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Clothing: Use protective clothing.

  • Eye Protection: Wear eye and face protection.[1]

Quantitative Data Summary

The physical and chemical properties of a substance are critical for determining the appropriate disposal method. The following table summarizes key data for the non-deuterated analog, 2-Amino-2-methyl-1-propanol.

PropertyValue
Physical State Low melting solid Solid
Boiling Point 165 °C / 329 °F @ 760 mmHg
Flash Point 80 °C / 176 °F (CC - closed cup)
pH 11.3 (1% aqueous solution)
Water Solubility Miscible
Environmental Hazard Harmful to aquatic life with long lasting effects.[3][4]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is that it should not be released into the environment.[3] Do not flush it down the drain or into any sewer system.[2][3]

1. Waste Collection:

  • Collect waste this compound in its original container or a designated, compatible, and properly labeled waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Spill Management:

  • In the event of a spill, remove all sources of ignition.[3]

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

  • Sweep or shovel the absorbed material into a suitable container for disposal.[3]

  • Wash the spill area thoroughly with soap and water.

3. Container Management:

  • Ensure the waste container is securely sealed.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]

4. Final Disposal:

  • Dispose of the waste container and its contents through an approved waste disposal plant.[3]

  • Follow all local, regional, national, and international regulations for hazardous waste disposal.[2][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill absorb Absorb with Inert Material (e.g., sand, vermiculite) is_spill->absorb Yes collect_liquid Collect Liquid Waste into a Labeled, Compatible Container is_spill->collect_liquid No collect_spill Collect Absorbed Material into a Labeled Waste Container absorb->collect_spill seal Seal Container Securely collect_spill->seal collect_liquid->seal storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles seal->storage disposal_vendor Arrange for Pickup by an Approved Hazardous Waste Vendor storage->disposal_vendor end End: Disposal Complete disposal_vendor->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.